2-Chloro-4-sulfamoylaniline
Description
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Properties
IUPAC Name |
4-amino-3-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIOFZKZCDMGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201417 | |
| Record name | Benzenesulfonamide, 4-amino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53297-68-0 | |
| Record name | 4-Amino-3-chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53297-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-chlorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3-CHLOROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA6DTJ2BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 2-Chloro-4-sulfamoylaniline experimental procedure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable experimental procedure for the synthesis of 2-Chloro-4-sulfamoylaniline, a key intermediate in the production of various pharmaceuticals, notably the diuretic furosemide. The synthesis is a multi-step process commencing from 2-chloroacetanilide, involving chlorosulfonation, amination, and subsequent hydrolysis. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step reaction sequence starting from 2-chloroacetanilide. The overall pathway involves the introduction of a sulfonyl chloride group onto the aromatic ring, followed by its conversion to a sulfonamide, and finally, the deprotection of the acetamido group to yield the target aniline.
Experimental Protocols
Step 1: Synthesis of 4-Acetamido-3-chlorobenzenesulfonyl chloride
The initial step involves the chlorosulfonation of 2-chloroacetanilide. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group at the para position relative to the activating acetamido group.
Materials and Reagents:
-
2-Chloroacetanilide
-
Chlorosulfonic acid
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, carefully add chlorosulfonic acid.
-
Cool the flask in an ice bath to maintain a temperature of approximately 12-15°C.
-
Gradually add 2-chloroacetanilide to the cooled chlorosulfonic acid with continuous stirring. The addition should be controlled to keep the temperature within the specified range.
-
After the complete addition of 2-chloroacetanilide, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion. The evolution of hydrogen chloride gas should be monitored, and its cessation indicates the end of the reaction.[1]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid.
-
The solid 4-Acetamido-3-chlorobenzenesulfonyl chloride will precipitate out.
-
Collect the precipitate by suction filtration and wash it thoroughly with cold water.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like benzene.[1]
Step 2: Synthesis of 4-Acetamido-3-chlorobenzenesulfonamide
The sulfonyl chloride synthesized in the previous step is converted to a sulfonamide through a reaction with ammonia.
Materials and Reagents:
-
4-Acetamido-3-chlorobenzenesulfonyl chloride
-
Aqueous ammonia solution
Procedure:
-
Suspend the crude 4-Acetamido-3-chlorobenzenesulfonyl chloride in an aqueous ammonia solution in a flask.
-
Stir the mixture at room temperature. The reaction is typically exothermic, so cooling may be necessary to maintain a moderate temperature.
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The solid 4-Acetamido-3-chlorobenzenesulfonamide product is collected by filtration.
-
Wash the product with water and dry it.
Step 3: Synthesis of this compound (4-Amino-3-chlorobenzenesulfonamide)
The final step is the hydrolysis of the acetamido group to yield the desired this compound.
Materials and Reagents:
-
4-Acetamido-3-chlorobenzenesulfonamide
-
Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
Reflux the 4-Acetamido-3-chlorobenzenesulfonamide with dilute hydrochloric acid. The progress of the hydrolysis can be monitored by TLC.
-
After the reaction is complete, cool the solution and neutralize it with a sodium hydroxide solution to precipitate the product.
-
Collect the crude this compound by filtration.
-
Wash the product with water to remove any inorganic impurities.
-
The final product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound, based on established procedures for analogous compounds.[1][2][3]
| Step | Reactant 1 | Reagent | Molar Ratio (Reactant 1:Reagent) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| 1 | 2-Chloroacetanilide | Chlorosulfonic Acid | 1 : 5 | 12-15 (addition), 60 (reaction) | 2 | 77-81 |
| 2 | 4-Acetamido-3-chlorobenzenesulfonyl chloride | Aqueous Ammonia | - | Room Temperature | 1-2 | High |
| 3 | 4-Acetamido-3-chlorobenzenesulfonamide | Hydrochloric Acid | - | Reflux | 2-4 | High |
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the experimental procedure for synthesizing this compound.
References
An In-depth Technical Guide to the Chemical Properties of 4-amino-3-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-amino-3-chlorobenzenesulfonamide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, and logical relationships.
Chemical Identity and Structure
4-amino-3-chlorobenzenesulfonamide is a substituted aromatic sulfonamide.[1] Its chemical structure consists of a benzene ring substituted with an amino group, a chloro group, and a sulfonamide group. The IUPAC name for this compound is 4-amino-3-chlorobenzenesulfonamide.[1]
Below is a summary of its key identifiers.
| Identifier | Value |
| IUPAC Name | 4-amino-3-chlorobenzenesulfonamide[1] |
| CAS Number | 53297-68-0[1][2][3] |
| Molecular Formula | C₆H₇ClN₂O₂S[1][2][3] |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Cl)N[1] |
| InChI | InChI=1S/C6H7ClN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)[1] |
| InChIKey | LFIOFZKZCDMGFG-UHFFFAOYSA-N[1] |
Synonyms: The compound is also known by several other names, including 2-Chloro-4-sulfamoylaniline and 3-Chlorosulfanilamide.[1]
Physical and Chemical Properties
The physical and computed properties of 4-amino-3-chlorobenzenesulfonamide are summarized in the tables below. The compound typically appears as a white powder.[2][3]
Physical Properties
| Property | Value |
| Appearance | White Powder[2][3] |
| Purity | 99%[2][3] |
Computed and Molecular Properties
| Property | Value |
| Molecular Weight | 206.65 g/mol [1][2][3] |
| Monoisotopic Mass | 205.9916763 Da[1] |
| Topological Polar Surface Area | 94.6 Ų[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 4[1] |
| Rotatable Bond Count | 1[1] |
Experimental Protocols & Synthesis
Synthesis While a specific protocol for the synthesis of 4-amino-3-chlorobenzenesulfonamide was not detailed in the provided search results, a common industrial method for the synthesis of its precursor, 4-amino-3-chlorobenzenesulfonic acid, involves the direct electrophilic aromatic sulfonation of 2-chloroaniline.[4] In this reaction, the electron-rich aromatic ring of 2-chloroaniline is attacked by a sulfur trioxide (SO₃) electrophile.[4] The amino (-NH₂) and chloro (-Cl) substituents direct the incoming sulfonic acid group (-SO₃H) to the para-position relative to the amino group, yielding the desired product.[4]
General Experimental Workflow for Characterization Specific experimental protocols for determining the physical properties of 4-amino-3-chlorobenzenesulfonamide are not available in the search results. However, a generalized workflow for the characterization of a synthesized chemical compound is outlined below. This process ensures the identity, purity, and properties of the target molecule are accurately determined.
Spectral Information
Mass spectrometry data is available for 4-amino-3-chlorobenzenesulfonamide. The NIST (National Institute of Standards and Technology) database contains a GC-MS spectrum for this compound.[1] The main library entry number is 400533.[1] Key peaks in the mass spectrum can be used to confirm the molecular weight and fragmentation pattern, which aids in structural elucidation.
Safety and Hazards
4-amino-3-chlorobenzenesulfonamide is associated with several hazard classifications according to the Globally Harmonized System (GHS).[1] It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Hazard Classes
-
Acute Toxicity, Oral (Category 4)[1]
-
Acute Toxicity, Dermal (Category 4)[1]
-
Skin Irritation (Category 2)[1]
-
Eye Irritation (Category 2A)[1]
Due to these hazards, appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Signaling Pathways
The provided search results do not contain specific information regarding the signaling pathways in which 4-amino-3-chlorobenzenesulfonamide is involved. However, it is worth noting that related sulfonamide-containing molecules, such as 4-amino-6-chloro-1,3-benzenedisulfonamide, are known to act as carbonic anhydrase inhibitors.[5] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition can have significant therapeutic effects. Further research would be required to determine if 4-amino-3-chlorobenzenesulfonamide exhibits similar biological activity.
References
- 1. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-3-chlorobenzenesulfonamide Manufacturer, Supplier from Pune [fluorochem.co.in]
- 3. 4-Amino-3-Chlorobenzenesulfonamide, Purity : 99% at Best Price in Pune - ID: 7217163 [exportersindia.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to 2-Chloro-4-sulfamoylaniline (CAS: 53297-68-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-sulfamoylaniline, also known as 4-amino-3-chlorobenzenesulfonamide, is a key chemical intermediate with significant applications in the pharmaceutical and dye industries.[1] Its molecular structure, featuring a sulfonamide group, an amino group, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, with a focus on its role in drug development.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid.[1] The presence of the amino and sulfonamide groups contributes to its polarity and potential for hydrogen bonding, influencing its solubility and other physical properties.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 53297-68-0 | [2] |
| IUPAC Name | 4-amino-3-chlorobenzenesulfonamide | [2] |
| Synonyms | This compound, 4-Amino-3-chlorobenzenesulfonamide | [1] |
| Molecular Formula | C6H7ClN2O2S | [2] |
| Molecular Weight | 206.65 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
Synthesis and Purification
The primary synthetic route to this compound involves the sulfonation of 2-chloroaniline followed by amination. The directing effects of the amino and chloro groups on the aromatic ring guide the regioselectivity of the sulfonation reaction.[2]
Experimental Protocol: Synthesis via Sulfonation of 2-Chloroaniline
This protocol describes a general method for the synthesis of the sulfonic acid precursor, which would then be converted to the sulfonamide.
Materials and Reagents:
-
2-Chloroaniline
-
Chlorosulfonic acid
-
Anhydrous methylene chloride
-
Concentrated sodium hydroxide solution
-
Ice
-
Hydrochloric acid
Procedure:
-
In a fume hood, dissolve 2-chloroaniline in anhydrous methylene chloride in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Carefully add chlorosulfonic acid dropwise to the solution. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at reflux for 1 hour.
-
Remove the solvent under reduced pressure.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution to precipitate the sodium salt of the sulfonic acid.
-
Filter the precipitate and wash it with a small amount of cold water.
-
To obtain the free sulfonic acid, redissolve the sodium salt in hot water and acidify with hydrochloric acid.
-
Filter the precipitated 4-amino-3-chlorobenzenesulfonic acid, wash with cold water, and dry.
Note: To obtain the final product, this compound, the resulting sulfonic acid would undergo a subsequent amination step, for which a detailed protocol was not explicitly found in the provided search results.
Purification
Purification of the crude product can be achieved by recrystallization. If the product is discolored, it can be repurified by distillation under reduced pressure to remove colored, high-boiling oxidation products.[3]
Analytical Methods
The purity and identity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this compound.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphoric acid or formic acid for MS compatibility) |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The chemical shifts, splitting patterns, and integration of these signals provide valuable information about the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The fragmentation of sulfonamides under mass spectrometric conditions often involves the loss of SO₂.[5] The presence of a chlorine atom will be indicated by a characteristic isotopic pattern in the mass spectrum.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably diuretics.
Precursor to Furosemide
The structural motif of this compound is a key component of the potent loop diuretic, furosemide.[6] The synthesis of furosemide involves the reaction of a derivative of this compound with furfurylamine.[6][7]
References
- 1. CAS 53297-68-0: 4-Amino-3-chlorobenzenesulfonamide [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4-amino-3-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 4-amino-3-chlorobenzenesulfonamide. The information is intended for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological context.
Core Properties
4-amino-3-chlorobenzenesulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry. Its identity and fundamental properties are summarized below.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 4-amino-3-chlorobenzenesulfonamide | [1] |
| CAS Number | 53297-68-0 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂S | [1] |
| Molecular Weight | 206.65 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Cl)N | [1] |
| InChI Key | LFIOFZKZCDMGFG-UHFFFAOYSA-N | [1] |
| Synonyms | 2-Chloro-4-sulfamoylaniline, 3-Chlorosulfanilamide | [1] |
Table 2: Physical Properties
| Property | Value | Notes | Reference |
| Appearance | White solid powder | Commercially available form | [2] |
| Melting Point | Not experimentally reported | The related isomer, 2-amino-4-chlorobenzenesulfonamide, has a predicted melting point of 170.7 °C. | [3] |
| Boiling Point | Not experimentally reported | The related isomer, 2-amino-4-chlorobenzenesulfonamide, has a predicted boiling point of 330.4 °C. | [3] |
| Solubility | Not experimentally reported | Expected to be soluble in polar organic solvents like DMF and DMSO, and slightly soluble in ethanol and water, similar to related sulfonamides. | [4][5] |
Table 3: Chemical and Spectral Properties
| Property | Value | Notes | Reference |
| XLogP3 | 0.8 | Computed | [1] |
| Hydrogen Bond Donors | 2 | Computed | [1] |
| Hydrogen Bond Acceptors | 4 | Computed | [1] |
| pKa | Not experimentally reported | The sulfonamide group (-SO₂NH₂) typically has a pKa around 10, while the anilinic amino group (-NH₂) has a pKa around 4. | |
| Mass Spectrometry | Molecular Ion [M]⁺ at m/z = 206 | GC-MS Data | [1] |
| Infrared (IR) Spectra | Not experimentally reported | Expected characteristic peaks (cm⁻¹): 3400-3200 (N-H stretch), 1350-1310 (SO₂ asymm. stretch), 1170-1150 (SO₂ symm. stretch), 850-750 (C-Cl stretch). | [6][7][8] |
| ¹H NMR Spectra | Not experimentally reported | Expected signals (in DMSO-d₆): Aromatic protons (doublets and doublet of doublets, ~6.5-7.5 ppm), sulfonamide protons (-SO₂NH₂, broad singlet, ~7.2 ppm), amine protons (-NH₂, broad singlet, ~5.8 ppm). | |
| ¹³C NMR Spectra | Not experimentally reported | Expected signals (in DMSO-d₆): 6 unique aromatic carbons, with chemical shifts influenced by the substituents (-NH₂, -Cl, -SO₂NH₂). |
Biological Activity: Carbonic Anhydrase Inhibition
4-amino-3-chlorobenzenesulfonamide belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs).[9] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in various physiological processes.[10] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[9]
This compound has been shown to be an effective inhibitor of several human (h) and murine (m) CA isoforms.
Table 4: Carbonic Anhydrase Inhibition Profile
| Isoform | Inhibition Constant (Kᵢ) | Assay Method | Reference |
| hCA XII | 3.10 nM | Not specified | [11] |
| mCA XIII | 56 nM | CO₂ Hydrase Assay | [12] |
| hCA IX | 41 nM | Stopped-flow CO₂ Hydrase Assay | [11] |
| hCA II | 12 nM | Stopped-flow CO₂ Hydrase Assay | [11] |
The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion within the enzyme's active site.[10][13] This binding displaces the zinc-bound water molecule/hydroxide ion, disrupting the catalytic cycle.
Experimental Protocols
While specific, validated protocols for the synthesis and analysis of 4-amino-3-chlorobenzenesulfonamide are not widely published, the following sections detail standard, reliable methodologies based on established organic chemistry principles for this class of compounds.
Proposed Synthesis Protocol
The synthesis of 4-amino-3-chlorobenzenesulfonamide can be logically achieved from 2-chloroaniline via a four-step process involving protection, chlorosulfonation, amination, and deprotection.
-
Step 1: Protection of the Amino Group. 2-chloroaniline is reacted with acetic anhydride in an appropriate solvent (e.g., acetic acid) to form 2-chloroacetanilide. This protects the amino group from the harsh conditions of the subsequent chlorosulfonation step.
-
Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation). The protected 2-chloroacetanilide is treated with excess chlorosulfonic acid (ClSO₃H) at low temperature. The acetamido group is a strong ortho-, para-director, guiding the sulfonyl chloride group to the position para to it, yielding 4-acetamido-3-chlorobenzenesulfonyl chloride.
-
Step 3: Formation of the Sulfonamide. The resulting sulfonyl chloride is reacted with concentrated aqueous ammonia (ammonium hydroxide) to displace the chloride and form the sulfonamide, 4-acetamido-3-chlorobenzenesulfonamide.
-
Step 4: Deprotection. The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., refluxing with aqueous HCl) to yield the final product, 4-amino-3-chlorobenzenesulfonamide. The product would then be isolated by neutralization and purified by recrystallization.
Proposed Analytical Protocol: HPLC
A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of purity and for quantification.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, and filtered through a 0.45 µm syringe filter before injection.
This method separates compounds based on their hydrophobicity and is a standard approach for the analysis of small aromatic molecules.[14][15]
References
- 1. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-3-chlorobenzenesulfonamide Manufacturer, Supplier from Pune [fluorochem.co.in]
- 3. chemeo.com [chemeo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BindingDB BDBM10863 4-Amino-3-chlorobenzenesulfonamide::4-amino-3-chlorobenzene-1-sulfonamide::CHEMBL7092::aromatic/heteroaromatic sulfonamide 8::halogenosulfanilamide deriv. 5c [bindingdb.org]
- 12. BindingDB BDBM10863 4-Amino-3-chlorobenzenesulfonamide::4-amino-3-chlorobenzene-1-sulfonamide::CHEMBL7092::aromatic/heteroaromatic sulfonamide 8::halogenosulfanilamide deriv. 5c [bindingdb.org]
- 13. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. app.utu.ac.in [app.utu.ac.in]
An In-depth Technical Guide to the Structure and Synthesis of 2-Chloro-4-sulfamoylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 2-Chloro-4-sulfamoylaniline, a key intermediate in the development of various pharmaceutical compounds. This document details the molecular architecture, physical and chemical properties, and a plausible multi-step synthesis route, complete with generalized experimental protocols.
Chemical Structure and Properties
This compound, also known by its IUPAC name 4-amino-3-chlorobenzenesulfonamide, is an aromatic organic compound with the chemical formula C₆H₇ClN₂O₂S.[1] Its structure consists of an aniline ring substituted with a chlorine atom and a sulfonamide group.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 53297-68-0 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂S | [1] |
| Molecular Weight | 206.65 g/mol | |
| Appearance | Solid | |
| Purity | 97% | |
| Storage | Keep in dark place, inert atmosphere, room temperature. |
Synthesis of this compound
A plausible and widely referenced synthetic route to this compound is a multi-step process commencing with acetanilide. This pathway involves four key transformations: chlorosulfonation, amination, chlorination, and hydrolysis.
Overall Synthesis Workflow:
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Step 1: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride
This initial step involves the reaction of acetanilide with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring.
-
Materials and Reagents:
-
Acetanilide
-
Chlorosulfonic acid
-
Tetrachloroethylene (solvent)
-
Thionyl chloride
-
-
Procedure:
-
In a suitable reactor, mix tetrachloroethylene and chlorosulfonic acid.
-
Cool the mixture to 10-12 °C.
-
Slowly add acetanilide while maintaining the temperature below 12 °C.[2]
-
After the addition is complete, heat the mixture to 45-55 °C and stir for 80-90 minutes.[2]
-
Further, heat the reaction mixture to 60-70 °C and add thionyl chloride, maintaining the temperature in this range for another 80-90 minutes.[2]
-
The product, p-acetamidobenzenesulfonyl chloride, can be isolated by quenching the reaction mixture with ice-water, followed by filtration and drying.
-
-
Quantitative Data:
Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride to 4-Acetamidobenzenesulfonamide
The sulfonyl chloride is then converted to a sulfonamide by reaction with ammonia.
-
Materials and Reagents:
-
p-Acetamidobenzenesulfonyl chloride
-
Aqueous ammonia solution
-
Water
-
-
Procedure:
-
Transfer the p-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask.
-
Add an aqueous ammonia solution and distilled water (e.g., 15 ml of each).[3]
-
Heat the mixture in a boiling water bath with stirring for 10-15 minutes.[3]
-
Cool the reaction mixture in an ice bath to precipitate the product.[3]
-
Isolate the 4-acetamidobenzenesulfonamide by vacuum filtration and wash with cold distilled water.[3]
-
-
Characterization Data for 4-Acetamidobenzenesulfonamide:
-
¹H NMR Spectrum: Spectral data is available for this intermediate.[4]
-
Step 3: Chlorination of 4-Acetamidobenzenesulfonamide to 4-Acetamido-3-chlorobenzenesulfonamide
A chlorine atom is introduced ortho to the amino group.
-
Materials and Reagents:
-
4-Acetamidobenzenesulfonamide
-
Chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas)
-
Suitable solvent (e.g., acetic acid or a chlorinated solvent)
-
-
General Procedure (Illustrative):
-
Dissolve 4-acetamidobenzenesulfonamide in a suitable solvent.
-
Add the chlorinating agent portion-wise at a controlled temperature.
-
Monitor the reaction by a suitable technique (e.g., TLC or HPLC) until completion.
-
Isolate the product by precipitation upon addition of water or by extraction, followed by solvent removal.
-
Purify the crude product by recrystallization.
-
Step 4: Hydrolysis of 4-Acetamido-3-chlorobenzenesulfonamide to this compound
The final step involves the removal of the acetyl protecting group from the amino function.
-
Materials and Reagents:
-
4-Acetamido-3-chlorobenzenesulfonamide
-
Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
-
-
Procedure (Acidic Hydrolysis):
-
Suspend 4-acetamido-3-chlorobenzenesulfonamide in dilute hydrochloric acid.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the free amine.
-
Filter the solid product, wash with water, and dry to obtain this compound.
-
-
Procedure (Alkaline Hydrolysis):
-
Dissolve 4-acetamido-3-chlorobenzenesulfonamide in an aqueous sodium hydroxide solution.
-
Heat the mixture to facilitate hydrolysis.
-
After completion, cool the solution and neutralize with an acid to precipitate the product.
-
Isolate the product by filtration, washing, and drying.
-
Characterization Data for this compound
| Data Type | Observed Values/Spectra |
| Melting Point | Data not explicitly found in the search results. |
| ¹H NMR Spectrum | Spectral data is available from chemical suppliers.[5][6] |
| ¹³C NMR Spectrum | Spectral data is available from chemical suppliers.[6] |
| IR Spectrum | Spectral data is available from chemical suppliers.[6] |
| Mass Spectrum | Spectral data is available from chemical suppliers.[6] |
Disclaimer: This document is intended for informational purposes for qualified professionals. The experimental protocols are generalized from available literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
References
- 1. pschemicals.com [pschemicals.com]
- 2. CN110590608A - Method for synthesizing p-acetamidobenzenesulfonyl chloride in tetrachloroethylene solvent - Google Patents [patents.google.com]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. 4-Acetamidobenzenesulfonamide(121-61-9) 1H NMR [m.chemicalbook.com]
- 5. 53297-68-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound(53297-68-0) 1H NMR [m.chemicalbook.com]
Navigating the Solubility Landscape of 2-Chloro-4-sulfamoylaniline in Organic Solvents: A Technical Guide
For Immediate Release
[City, State] – In the intricate world of pharmaceutical development, understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of formulation science. This technical guide offers an in-depth exploration of the solubility characteristics of 2-Chloro-4-sulfamoylaniline, a key chemical intermediate. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of its anticipated solubility behavior and standardized protocols for its empirical determination.
Executive Summary
Qualitative Solubility Profile
Due to a lack of specific experimental data from our recent literature search, a quantitative summary of the solubility of this compound cannot be provided. However, a qualitative prediction of its solubility can be inferred from its molecular structure.
The molecule possesses both polar and non-polar characteristics. The aniline (-NH2) and sulfamoyl (-SO2NH2) groups are polar and capable of hydrogen bonding, which would suggest some affinity for polar solvents.[1] Conversely, the benzene ring and the chloro-substituent contribute to the molecule's non-polar nature, which would favor solubility in less polar organic solvents.[1][2]
Based on the solubility of structurally similar compounds like aniline and various sulfonamides, it can be anticipated that this compound will exhibit moderate solubility in polar aprotic solvents such as acetone and ethyl acetate, and in alcohols like methanol and ethanol.[3][4] Its solubility is likely to be lower in non-polar solvents like toluene and alkanes.[4] It is important to note that these are theoretical predictions, and empirical determination is necessary for accurate solubility data.
Experimental Protocols for Solubility Determination
To obtain precise and actionable solubility data, the following established experimental methodologies are recommended.
Isothermal Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that a saturated solution is achieved.[6]
-
Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5][7]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved particles.[8]
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5]
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Gravimetric Method
The gravimetric method is a straightforward and absolute technique for determining solubility that relies on the mass of the dissolved solute.[9][10][11]
Objective: To determine the solubility of this compound in a solvent by measuring the mass of the solute in a saturated solution.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Stirring apparatus (e.g., magnetic stirrer)
-
Filtration apparatus
-
Pre-weighed evaporation dish or watch glass
-
Analytical balance
-
Oven
Procedure:
-
Saturation: Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid to the solvent and stirring at a constant temperature until equilibrium is reached.[9][11]
-
Filtration: Filter the saturated solution to remove any undissolved solid.
-
Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.[11]
-
Weighing the Solution: Weigh the evaporation dish containing the filtrate to determine the mass of the saturated solution.
-
Solvent Evaporation: Carefully evaporate the solvent from the dish in an oven at a temperature that is sufficient to remove the solvent without causing decomposition of the solute.[11]
-
Drying to a Constant Weight: Continue to dry the residue in the oven until a constant weight is achieved, indicating that all the solvent has been removed.
-
Final Weighing: Cool the dish in a desiccator and weigh it to determine the mass of the dry solute.
-
Calculation: The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent, by using the recorded masses of the solute and the solvent (calculated from the mass of the solution minus the mass of the solute) and the density of the solvent if needed.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the Isothermal Shake-Flask Method for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently prevalent in the literature, this guide provides a solid foundation for its investigation. The qualitative assessment offers a starting point for solvent selection, and the detailed experimental protocols for the Isothermal Shake-Flask and Gravimetric methods provide the necessary tools for researchers to generate precise and reliable solubility data. This empirical data is invaluable for the successful formulation and development of pharmaceuticals and other chemical products containing this important intermediate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmajournal.net [pharmajournal.net]
Spectroscopic Profile of 4-amino-3-chlorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 4-amino-3-chlorobenzenesulfonamide (CAS No. 53297-68-0).[1][2][3] Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of available mass spectrometry data and predicted values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of similar compounds and established spectroscopic principles.
Core Spectroscopic Data
The molecular formula for 4-amino-3-chlorobenzenesulfonamide is C₆H₇ClN₂O₂S, and it has a molecular weight of 206.65 g/mol .[1][2][3]
Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for 4-amino-3-chlorobenzenesulfonamide is available from the National Institute of Standards and Technology (NIST) data collection.[4] The key mass-to-charge ratio (m/z) peaks are summarized in the table below.
| m/z | Relative Intensity | Assignment |
| 206 | High | [M]⁺ (Molecular Ion) |
| 190 | Moderate | [M-NH₂]⁺ |
| 90 | Moderate | [C₆H₄Cl]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H (position 2) | 7.8 - 8.0 | Doublet | ~2 Hz |
| Aromatic H (position 5) | 7.4 - 7.6 | Doublet of Doublets | ~8-9 Hz, ~2 Hz |
| Aromatic H (position 6) | 6.8 - 7.0 | Doublet | ~8-9 Hz |
| -NH₂ (amino group) | 4.0 - 5.0 | Broad Singlet | - |
| -SO₂NH₂ (sulfonamide) | 7.0 - 7.5 | Broad Singlet | - |
¹³C NMR (Carbon-13 NMR)
| Carbon | Expected Chemical Shift (ppm) |
| C-SO₂NH₂ (C-1) | 140 - 145 |
| C-Cl (C-3) | 120 - 125 |
| C-NH₂ (C-4) | 145 - 150 |
| Aromatic C-H | 115 - 135 |
Infrared (IR) Spectroscopy
Specific experimental IR absorption data for 4-amino-3-chlorobenzenesulfonamide is not widely published. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H (Amino) | 3300 - 3500 | Medium | Asymmetric & Symmetric Stretch |
| N-H (Sulfonamide) | 3200 - 3400 | Medium | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Medium-Strong | Stretch |
| S=O (Sulfonamide) | 1300 - 1350 & 1150 - 1180 | Strong | Asymmetric & Symmetric Stretch |
| C-N (Amino) | 1250 - 1350 | Medium | Stretch |
| C-Cl | 700 - 850 | Strong | Stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of sulfonamide compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-amino-3-chlorobenzenesulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
The chemical shifts are referenced to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the compound should be sufficiently volatile and thermally stable.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source.
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4-amino-3-chlorobenzenesulfonamide.
Caption: Workflow for Spectroscopic Analysis.
References
The Formation of 2-Chloro-4-sulfamoylaniline: A Technical Guide to its Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the reaction mechanism for the formation of 2-Chloro-4-sulfamoylaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is a multi-step process involving the protection of the amino group, electrophilic aromatic substitution, and subsequent deprotection. This document provides a detailed look at the underlying chemical principles, experimental considerations, and visual representations of the reaction pathways.
Core Reaction Mechanism: A Stepwise Elucidation
The formation of this compound typically proceeds from the readily available starting material, 4-aminobenzenesulfonamide (sulfanilamide). The synthesis involves a three-step process:
-
Protection of the Aromatic Amino Group: The highly activating and reactive amino group of 4-aminobenzenesulfonamide is first protected to prevent unwanted side reactions during the subsequent chlorination step. Acetylation, the reaction with acetic anhydride, is a common and effective method to form an acetanilide, which moderates the activating effect of the amino group and directs substitution to the ortho and para positions.
-
Electrophilic Aromatic Substitution (Chlorination): The protected intermediate, 4-acetamidobenzenesulfonamide, then undergoes chlorination. This is an electrophilic aromatic substitution reaction where an electrophilic chlorine species, often generated from a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of an acid catalyst, substitutes a hydrogen atom on the aromatic ring. The acetamido group directs the incoming electrophile to the ortho position, yielding 2-chloro-4-acetamidobenzenesulfonamide.
-
Deprotection of the Amino Group: The final step involves the hydrolysis of the acetamido group to regenerate the free amino group. This is typically achieved by heating the chlorinated intermediate in the presence of an acid or base, yielding the final product, this compound.
Experimental Protocols and Data
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, the following table summarizes typical reaction conditions and yields for the key transformation steps based on analogous and well-established procedures for similar sulfonamide and aniline derivatives.[1][2][3][4][5][6]
| Step | Reactants | Reagents & Solvents | Typical Conditions | Typical Yield (%) |
| Acetylation | 4-Aminobenzenesulfonamide | Acetic anhydride, Glacial acetic acid | Room temperature to gentle heating | > 90 |
| Chlorination | 4-Acetamidobenzenesulfonamide | N-Chlorosuccinimide (NCS), Acetic acid or other suitable solvent | Room temperature to 50°C | 70 - 85 |
| Hydrolysis | 2-Chloro-4-acetamidobenzenesulfonamide | Aqueous HCl or H2SO4 | Reflux | > 90 |
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the key stages of the reaction mechanism.
Caption: Overall synthetic pathway for this compound.
The mechanism of the key chlorination step is detailed below:
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
- 3. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 6. "Synthesis of some new sulfonamide derivatives from acetanilide and ami" by Ayman Ahmad Ramadan [fesj.uoalfarahidi.edu.iq]
The Multifaceted Biological Activities of 2-Chloro-4-sulfamoylaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-chloro-4-sulfamoylaniline represent a versatile class of sulfonamides demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their significant potential as therapeutic agents, with a primary focus on their anticancer and carbonic anhydrase inhibitory properties. We delve into the synthesis, mechanism of action, and structure-activity relationships of these compounds. This document summarizes key quantitative data from various in vitro studies, details relevant experimental protocols, and presents visual representations of implicated signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug discovery and development.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The this compound scaffold, in particular, has garnered significant attention due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as potent inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including cancer. Furthermore, numerous derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines. This guide aims to consolidate the current scientific knowledge on these derivatives, providing a technical resource for their further exploration and development.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents. Their cytotoxic effects have been evaluated against a multitude of human cancer cell lines, revealing potent growth-inhibitory activities.
Quantitative Anticancer Data
The in vitro anticancer activity of various this compound derivatives is summarized in the table below. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) and GI50 values (the concentration required to inhibit 50% of cell growth as determined by the National Cancer Institute).
| Compound ID | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| Series A: Pyrimidodiazepine Derivatives | ||||
| 14g | K-562 (Leukemia) | 0.622 | [1] | |
| RPMI-8226 (Leukemia) | 1.81 | [1] | ||
| HCT-116 (Colon) | 1.25 | [1] | ||
| LOX IMVI (Melanoma) | 1.68 | [1] | ||
| MCF7 (Breast) | 1.75 | [1] | ||
| 16a | Multiple Cell Lines | High Cytostatic Activity | [1] | |
| 16c | Multiple Cell Lines | High Cytotoxic Activity | [1] | |
| Series B: Thiazolidinone Derivatives | ||||
| 2h | MOLT-4 (Leukemia) | < 0.01 | [2] | |
| SR (Leukemia) | < 0.01 | [2] | ||
| SW-620 (Colon) | 0.02 | [2] | ||
| SF-539 (CNS) | 0.01 | [2] | ||
| SK-MEL-5 (Melanoma) | < 0.01 | [2] | ||
| Series C: Salicylamide Derivatives | ||||
| 33 | Caco-2 (Colon) | 3.3 | [3] | |
| HCT-116 (Colon) | 5.9 | [3] | ||
| MDA-MB-231 (Breast) | 10.7 | [3] | ||
| MCF-7 (Breast) | 5.8 | [3] | ||
| 24 | MCF-7 (Breast) | Best Efficacy | [3] | |
| MDA-MB-231 (Breast) | Best Efficacy | [3] | ||
| Series D: 1,2,4-Triazine Sulfonamide Derivative | ||||
| MM131 | DLD-1 (Colon) | 1.7 | [4] | |
| HT-29 (Colon) | 5.6 | [4] | ||
| Series E: General Sulfonamide Derivatives | ||||
| 8b | HeLa (Cervical) | 7.2 | [5][6] | |
| MDA-MB-231 (Breast) | 4.62 | [5][6] | ||
| MCF-7 (Breast) | 7.13 | [5][6] | ||
| YM-1 | MG-U87 (Glioblastoma) | 1.154 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[8]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁵ cells/mL (200 µL/well) and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 10-1000 µM) and a vehicle control (DMSO).[8] Include a positive control such as Taxol.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the MTT cytotoxicity assay.
Carbonic Anhydrase Inhibition
A primary mechanism of action for many this compound derivatives is the inhibition of carbonic anhydrases (CAs), particularly isoforms that are overexpressed in tumors, such as CA IX and CA XII.
Quantitative Carbonic Anhydrase Inhibition Data
The inhibitory activity of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is presented below as inhibition constants (Ki).
| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| Series F: Sulfonyl Semicarbazides | |||||
| 5 | >10000 | 14.4 | 73.9 | 0.79 | [9] |
| 6 | 8450 | 11.5 | 38.7 | 0.61 | [9] |
| 10 | 1250 | 3.5 | 20.5 | 0.59 | [9] |
| 11 | 8750 | 71.8 | 35.4 | 0.63 | [9] |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [9] |
| Series G: Pyrazole/Pyridazine Carboxamides | |||||
| 15 | 725.6 | 3.3 | 6.1 | 80.6 | [10] |
| 10a | 175.4 | 6.4 | 125.4 | 15.3 | [10] |
| 4c | 15.3 | 755.5 | 8.5 | 11.2 | [10] |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [10] |
| Series H: Indole-Triazole Chalcones | |||||
| 6d | 18.8 | 85.3 | 98.7 | 125.4 | [7] |
| 6q | 38.3 | 124.8 | 158.2 | 215.3 | [7] |
| 6o | 158.4 | 210.5 | 115.8 | 10.0 | [7] |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [7] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibition of CA activity can be determined using a stopped-flow instrument to measure the CA-catalyzed CO2 hydration.[9]
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Applied Photophysics stopped-flow instrument
-
CO2-saturated water
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium perchlorate (20 mM)
-
Phenol red indicator (0.2 mM)
-
This compound derivatives (dissolved in DMSO)
-
Acetazolamide (standard inhibitor)
Procedure:
-
Reagent Preparation: Prepare assay buffer (HEPES with sodium perchlorate) and indicator solution.
-
Enzyme and Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor (or DMSO for control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[9]
-
Reaction Initiation: The enzyme-inhibitor mixture is injected into the stopped-flow instrument's observation cell, followed by the injection of CO2-saturated water to initiate the reaction.
-
Data Acquisition: Monitor the initial rates of the CA-catalyzed CO2 hydration reaction for 10-100 seconds by observing the change in absorbance of the phenol red indicator at 557 nm.[9]
-
Data Analysis: Determine the kinetic parameters and inhibition constants (Ki) by non-linear least-squares fitting of the data.
References
- 1. Carbonic Anhydrase Activity Modulators: Synthesis of Inhibitors and Activators Incorporating 2-substituted-thiazol-4-yl-methyl Scaffolds | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of hypoxia-inducible factor-1α, carbonic anhydrase-IX, glucose transporter-1 and vascular endothelial growth factor associated with lymph node metastasis and recurrence in patients with locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
2-Chloro-4-sulfamoylaniline: A Linchpin in Modern Organic Synthesis for Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-sulfamoylaniline, a versatile aromatic amine, has emerged as a critical building block in the landscape of organic synthesis, particularly in the realm of pharmaceutical development. Its unique structural features, comprising a reactive aniline moiety, an electron-withdrawing chloro group, and a sulfonamide functional group, render it an invaluable precursor for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its principal applications in the synthesis of pharmaceuticals with a focus on diuretic agents, and detailed experimental protocols for its key transformations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Reference |
| CAS Number | 53297-68-0 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |
| Molecular Weight | 206.65 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 161 °C | [3] |
| Boiling Point (Predicted) | 414.4 ± 55.0 °C | [3] |
| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.83 ± 0.60 | [3] |
| Solubility | Soluble in DMSO. | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound.
| Spectroscopy | Data |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| Infrared (IR) | Characteristic peaks for N-H, S=O, and C-Cl bonds are expected. |
| Mass Spectrometry (MS) | The molecular ion peak and isotopic pattern for chlorine are key identifiers. |
Core Applications in Organic Synthesis: A Gateway to Novel Pharmaceuticals
The strategic placement of functional groups on the this compound scaffold makes it a highly sought-after intermediate for the synthesis of complex organic molecules, most notably in the development of diuretic drugs.
The Synthesis of Diuretic Agents: The Case of Xipamide
This compound is a key precursor for the synthesis of potent diuretic agents, such as Xipamide. Diuretics are a class of drugs that increase the excretion of water and electrolytes from the body, and they are widely used in the treatment of hypertension, edema, and other cardiovascular disorders.
The synthesis of Xipamide, a benzamide diuretic, showcases the utility of the sulfamoylaniline moiety. While direct synthesis from this compound is a conceptual pathway, a well-documented route involves the use of a closely related intermediate, 4-chloro-5-sulfamoyl salicylic acid.
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving precursors structurally related to this compound, offering a practical guide for laboratory applications.
Protocol 1: Synthesis of 4-Chloro-5-sulfamoyl Salicylic Acid
This protocol details the synthesis of a key intermediate for Xipamide, starting from 4-chlorosalicylic acid.
Step 1: Chlorosulfonylation of 4-Chlorosalicylic Acid
-
Reaction: 4-Chlorosalicylic acid is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
-
Procedure: To 275 ml of chlorosulfonic acid, 100 grams of 4-chlorosalicylic acid is added portionwise with stirring at approximately -5°C. The temperature should not exceed +3°C. After the addition is complete, the solution is stirred for 1 hour in an ice bath, followed by 1 hour at 20°C, and finally for 2.5 hours at 80°C. The cooled solution is then carefully poured onto ice. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. Recrystallization from toluene yields 4-chloro-5-chlorosulfonyl salicylic acid with a melting point of 181-183°C.
Step 2: Ammonolysis of 4-Chloro-5-chlorosulfonyl Salicylic Acid
-
Reaction: The chlorosulfonyl intermediate is converted to the corresponding sulfonamide.
-
Procedure: 40 grams of 4-chloro-5-chlorosulfonyl salicylic acid is added portionwise with stirring to 250 ml of liquid ammonia. The mixture is allowed to stand for 2 hours. The precipitate is then collected by vacuum filtration and dissolved in 500 ml of water. After filtration, the filtrate is treated with 2 N hydrochloric acid until precipitation is complete. The resulting 4-chloro-5-sulfamyl salicylic acid is filtered off and recrystallized from water, yielding a product with a melting point of 258-260°C.
Protocol 2: Synthesis of Xipamide
-
Reaction: Condensation of 4-chloro-5-sulfamyl salicylic acid with 2,6-dimethylaniline.
-
Procedure: A suspension of 5.0 grams of 4-chloro-5-sulfamyl salicylic acid in 100 ml of anhydrous chlorobenzene is prepared. To this, 2.44 grams of 2,6-dimethylaniline and 0.9 ml of phosphorus trichloride are added. The reaction mixture is heated under reflux for 5 hours. After cooling, the chlorobenzene is decanted from the precipitate. The precipitate is collected on a filter and washed sequentially with chlorobenzene, 2 N hydrochloric acid, and water. Recrystallization from methanol affords Xipamide with a melting point of 256°C.
Protocol 3: Diazotization of an Aniline Derivative (General Procedure)
This protocol provides a general method for the diazotization of anilines, a key transformation for introducing a versatile diazonium group which can be subsequently converted to various other functionalities.
-
Reaction: An aromatic primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Procedure:
-
Dissolve the aniline derivative (1 equivalent) in a suitable acidic solution (e.g., dilute hydrochloric acid or sulfuric acid).
-
Cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1-1.2 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring for 15-30 minutes at 0-5°C.
-
The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.
-
Mandatory Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships discussed in this guide.
Caption: Synthesis of the key intermediate for Xipamide.
Caption: Final condensation step in the synthesis of Xipamide.
Caption: General reaction pathways of aniline derivatives.
Conclusion
This compound stands as a testament to the power of functionalized building blocks in accelerating drug discovery and development. Its inherent reactivity and strategic substitution pattern provide a robust platform for the synthesis of a multitude of biologically active molecules, with its role in the creation of diuretic agents being a prime example. The detailed protocols and synthetic pathways outlined in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to harness the full potential of this versatile chemical intermediate in their pursuit of novel therapeutic solutions. As the demand for innovative pharmaceuticals continues to grow, the importance of foundational building blocks like this compound in the synthetic chemist's toolkit is poised to increase even further.
References
Methodological & Application
Synthesis Protocol for 4-amino-3-chlorobenzenesulfonamide: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 4-amino-3-chlorobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The protocol is designed for laboratory-scale synthesis and is based on a two-step reaction sequence involving the chlorosulfonation of 2-chloroaniline followed by ammonolysis of the resulting sulfonyl chloride.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the starting material, a plausible intermediate, and the final product is provided below for easy reference.
| Property | 2-Chloroaniline (Starting Material) | 4-amino-3-chlorobenzenesulfonyl chloride (Intermediate) | 4-amino-3-chlorobenzenesulfonamide (Final Product) |
| Molecular Formula | C₆H₆ClN | C₆H₅Cl₂NO₂S | C₆H₇ClN₂O₂S |
| Molecular Weight | 127.57 g/mol [1] | 226.08 g/mol | 206.65 g/mol [2] |
| Appearance | Clear, pale yellow to brown liquid[3][4] | (Predicted) Solid | White to off-white powder |
| Melting Point | 0-3 °C[1] | Not available | Not available |
| Boiling Point | 208-210 °C[1] | Not available | Not available |
| Density | 1.213 g/mL at 25 °C[1] | Not available | Not available |
| CAS Number | 95-51-2[1] | Not available | 53297-68-0[2] |
Experimental Protocol
This synthesis is a two-step process. The first step is the chlorosulfonation of 2-chloroaniline to form 4-amino-3-chlorobenzenesulfonyl chloride. The second step is the ammonolysis of the sulfonyl chloride to yield the final product, 4-amino-3-chlorobenzenesulfonamide.
Step 1: Synthesis of 4-amino-3-chlorobenzenesulfonyl chloride
This procedure is adapted from established methods for the chlorosulfonation of anilines.
Materials and Reagents:
-
2-Chloroaniline
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Water (deionized)
Procedure:
-
In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl and SO₂.
-
Carefully add chlorosulfonic acid (e.g., 4 molar equivalents) to the flask and cool it in an ice-water bath.
-
Slowly add 2-chloroaniline (1 molar equivalent) dropwise with stirring, maintaining the temperature between 10-15 °C.
-
After the addition is complete, slowly heat the mixture to 125-130 °C and maintain this temperature for 2.5 hours.
-
Cool the reaction mixture to 20 °C.
-
Slowly add thionyl chloride (e.g., 2 molar equivalents) over a period of 5-10 minutes.
-
Heat the solution to 80 °C for 1.5 hours.
-
Cool the mixture to 10 °C and cautiously quench by slowly adding it to a stirred mixture of crushed ice and water.
-
The precipitated solid, 4-amino-3-chlorobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.
-
The crude product can be air-dried and used in the next step without further purification.
Step 2: Synthesis of 4-amino-3-chlorobenzenesulfonamide
This procedure is based on the ammonolysis of arylsulfonyl chlorides.
Materials and Reagents:
-
4-amino-3-chlorobenzenesulfonyl chloride (from Step 1)
-
tert-Butanol
-
Ammonia gas
-
Water (deionized)
Procedure:
-
Dissolve the crude 4-amino-3-chlorobenzenesulfonyl chloride in dry tert-butanol in a suitable reaction vessel equipped with a gas inlet tube and a stirrer.
-
Bubble dry ammonia gas into the solution for approximately 2 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to near dryness.
-
Dilute the residue with water and cool the mixture in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product, 4-amino-3-chlorobenzenesulfonamide, by vacuum filtration.
-
Wash the product with cold water and air-dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis workflow from starting material to final product.
Caption: Step-by-step experimental procedure for the synthesis.
References
Laboratory Scale Synthesis of 2-Chloro-4-sulfamoylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-Chloro-4-sulfamoylaniline, an important intermediate in the pharmaceutical and dye industries. The synthesis is presented as a three-step process starting from 2-chloroaniline.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step reaction sequence:
-
Sulfonation: 2-Chloroaniline is sulfonated to produce 2-chloroaniline-4-sulfonic acid.
-
Chlorination: The sulfonic acid is converted to the corresponding sulfonyl chloride, 2-chloroaniline-4-sulfonyl chloride.
-
Amination (Ammonolysis): The sulfonyl chloride is then reacted with ammonia to yield the final product, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Molar Ratios
| Step | Starting Material | Reagent(s) | Molar Ratio (Starting Material:Reagent) |
| 1. Sulfonation | 2-Chloroaniline | Chlorosulfonic acid | 1 : 1.04 |
| 2. Chlorination | 2-Chloroaniline-4-sulfonic acid | Thionyl chloride, DMF (catalyst) | 1 : 2 (Thionyl chloride) |
| 3. Amination | 2-Chloroaniline-4-sulfonyl chloride | Aqueous Ammonia (28-30%) | 1 : 4 |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Reaction Time (hours) | Product | Yield (%) |
| 1. Sulfonation | o-Dichlorobenzene | 200 | 4.3 | 2-Chloroaniline-4-sulfonic acid | ~51% (crude) |
| 2. Chlorination | Dichloromethane | Reflux (approx. 40°C) | 2-3 | 2-Chloroaniline-4-sulfonyl chloride | Estimated 80-90% |
| 3. Amination | Water/Dichloromethane | 30-70 | 2-4 | This compound | Estimated 70-80% |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water.
Step 1: Synthesis of 2-Chloroaniline-4-sulfonic acid
This protocol is adapted from established sulfonation procedures.[1][2]
Materials and Reagents:
-
2-Chloroaniline
-
o-Dichlorobenzene
-
Sulfuric acid monohydrate (99-100%)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and condenser, add 293.5 g of 2-chloroaniline and 460 ml of o-dichlorobenzene.
-
With stirring, slowly add 225.5 g of sulfuric acid monohydrate.
-
Heat the mixture to 200°C and maintain this temperature for 4.3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate. Collect the solid by suction filtration and wash with a small amount of cold water.
-
Dry the isolated solid. The crude product should weigh approximately 489.3 g and contain about 51.1% of 2-chloroaniline-4-sulfonic acid.[1]
Step 2: Synthesis of 2-Chloroaniline-4-sulfonyl chloride
This protocol is a general procedure for the conversion of sulfonic acids to sulfonyl chlorides.
Materials and Reagents:
-
2-Chloroaniline-4-sulfonic acid (from Step 1)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend the dried 2-chloroaniline-4-sulfonic acid in dichloromethane.
-
Add a catalytic amount of DMF (a few drops).
-
From the dropping funnel, add thionyl chloride (2 molar equivalents) dropwise to the suspension.
-
After the addition is complete, heat the mixture to reflux (approximately 40°C) and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloroaniline-4-sulfonyl chloride.
Step 3: Synthesis of this compound
This protocol is adapted from the ammonolysis of a similar sulfonyl chloride.[3]
Materials and Reagents:
-
2-Chloroaniline-4-sulfonyl chloride (from Step 2)
-
Aqueous ammonia (28-30%)
-
Dichloromethane (CH₂Cl₂)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Buchner funnel and filter flask
Procedure:
-
Dissolve the crude 2-chloroaniline-4-sulfonyl chloride in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of cold aqueous ammonia (approximately 4 molar equivalents) with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Applications
This compound is a key intermediate in the synthesis of various organic molecules. Its primary applications are in the manufacturing of:
-
Pharmaceuticals: It serves as a building block for the synthesis of diuretic drugs and other therapeutic agents. The sulfonamide group is a common feature in many biologically active compounds.
-
Dyes: The aniline and sulfonamide functionalities make it a useful precursor for the production of a variety of dyes.
The degradation of the related compound, 2-chloro-4-nitroaniline, has been studied in microorganisms, where a flavin-dependent monooxygenase is involved in its metabolic pathway.[4][5] This suggests potential for bioremediation studies of related chloro-nitro-aromatic compounds.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Chloro-4-sulfamoylaniline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the purification of 2-Chloro-4-sulfamoylaniline via recrystallization. The protocol herein is designed to enhance the purity of the compound, a crucial step for its application in research and pharmaceutical development. This guide includes information on solvent selection based on the physicochemical properties of the target molecule, a step-by-step experimental protocol, and methods for troubleshooting and analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is paramount to ensure the efficacy and safety of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O₂S |
| Molecular Weight | 206.65 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 161 °C[1] |
Table 2: Estimated Qualitative Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Rationale |
| Water | Sparingly Soluble | Slightly Soluble | The polar functional groups allow for some interaction with water, but the aromatic ring limits overall solubility. |
| Ethanol | Soluble | Very Soluble | The hydroxyl group of ethanol can hydrogen bond with the amino and sulfamoyl groups, while the ethyl group interacts with the aromatic ring. |
| Methanol | Soluble | Very Soluble | Similar to ethanol, methanol is a good solvent due to its polarity and ability to form hydrogen bonds. |
| Isopropanol | Moderately Soluble | Soluble | Offers a good balance of polarity for dissolving the compound at higher temperatures while allowing for good recovery upon cooling. |
| Acetone | Soluble | Very Soluble | A polar aprotic solvent that can effectively dissolve the compound. |
| Ethyl Acetate | Moderately Soluble | Soluble | A moderately polar solvent that can be effective for recrystallization. |
| Hexane | Insoluble | Sparingly Soluble | A nonpolar solvent, unlikely to be a good primary solvent for this polar compound. |
Based on this profile, a mixed solvent system, such as ethanol/water or isopropanol/water, is likely to be an effective choice for the recrystallization of this compound. This allows for fine-tuning of the solvent polarity to achieve high solubility at elevated temperatures and low solubility at room temperature, maximizing the recovery of the purified product.
Potential Impurities
The nature of impurities in a sample of this compound will depend on its synthetic route. A common route involves the chlorination of 4-aminobenzenesulfonamide. Potential impurities may include:
-
Unreacted starting material: 4-Aminobenzenesulfonamide.
-
Over-chlorinated products: Dichloro-4-sulfamoylaniline isomers.
-
Isomeric products: Chlorination at other positions on the aromatic ring.
-
Byproducts from side reactions: Depending on the specific reaction conditions.
The chosen recrystallization solvent should ideally have a high solubility for these impurities at all temperatures, ensuring they remain in the mother liquor upon crystallization of the desired product.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using an ethanol/water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks (two, appropriate sizes)
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the primary solvent (ethanol) to its boiling point.
-
Add the minimum amount of hot ethanol to the flask containing the crude solid to dissolve it completely with gentle heating and stirring.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.
-
Gently reheat the mixture to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and receiving flask.
-
-
Crystallization:
-
Heat the clear filtrate to boiling.
-
Slowly add hot deionized water (the anti-solvent) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of large crystals, insulate the flask.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical diagram of the purification process.
Troubleshooting
Table 3: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out (product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. / Cooling is too rapid. | Use a lower boiling point solvent. / Re-heat the solution and add more of the primary solvent. / Ensure slow cooling. |
| No crystals form upon cooling | Too much solvent was used. / The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization. | Use the minimum amount of hot solvent for dissolution. / Ensure filtration apparatus is pre-heated. / Allow sufficient time for cooling and use an ice bath to maximize precipitation. |
| Colored crystals | Colored impurities are co-crystallizing with the product. | Use activated carbon for decolorization before crystallization. |
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Spectroscopic Methods (NMR, IR): To confirm the chemical structure and identify any residual impurities.
By following this detailed protocol and employing the suggested analytical methods, researchers can effectively purify this compound for its intended applications in scientific research and drug development.
References
Application Note: HPLC Purity Determination of 2-Chloro-4-sulfamoylaniline
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 2-Chloro-4-sulfamoylaniline, a key intermediate in pharmaceutical synthesis. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible analytical procedure for quality control and drug development professionals.
Introduction
This compound (CAS No: 53297-68-0) is a chemical intermediate whose purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). A sensitive and accurate analytical method is required to quantify the main component and to detect and quantify any process-related impurities or degradation products. This document provides a detailed protocol for a reversed-phase HPLC method suitable for this purpose. While a specific validated method for this compound is not widely published, the methodology presented here is based on established principles for the analysis of similar aromatic amines and sulfonamides.[1]
Experimental
Instrumentation and Consumables
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
-
Filter: 0.45 µm syringe filters for sample preparation.[1]
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified water.
-
Formic Acid (HCOOH): ACS grade or higher.
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
Table 1: Recommended HPLC Chromatographic Conditions.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 2: Recommended Gradient Elution Program.
Protocol
Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using a suitable method such as sonication or vacuum filtration before use.
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters and Acceptance Criteria.
Analysis and Data Processing
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Perform replicate injections of the standard solution.
-
Inject the sample solution(s).
-
After the analytical run, integrate the peaks and record the peak areas.
-
The purity of the sample can be calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analytical workflow for determining the purity of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a framework for the reliable determination of the purity of this compound. For formal validation, additional experiments to assess specificity, linearity, accuracy, precision, and robustness should be conducted in accordance with ICH guidelines. This method is suitable for routine quality control analysis in a pharmaceutical development setting.
References
Application Note: Development and Validation of a Stability-Indicating HPLC Method for 4-amino-3-chlorobenzenesulfonamide
An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-amino-3-chlorobenzenesulfonamide is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
4-amino-3-chlorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. The development of a robust and reliable analytical method for its quantification is crucial for quality control, stability studies, and ensuring the purity of final drug products. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 4-amino-3-chlorobenzenesulfonamide. The method is designed to be simple, accurate, precise, and specific, making it suitable for routine analysis in a quality control laboratory. The methodology is based on established principles for similar sulfonamide compounds and has been adapted for this specific analyte.
Materials and Reagents
-
4-amino-3-chlorobenzenesulfonamide reference standard: Purity ≥ 99%
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade or purified water
-
Phosphoric acid or Formic acid: Analytical grade (for pH adjustment of the mobile phase)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed starting conditions are based on methods for structurally related compounds.[1][2]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Run Time | Approximately 15 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 10 | 90 |
| 12 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15 | 90 | 10 |
Experimental Protocols
1. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of 4-amino-3-chlorobenzenesulfonamide reference standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Methanol or Acetonitrile/Water mixture) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.
2. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL. These solutions will be used to establish the calibration curve.
3. Sample Preparation
-
For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 25 mg of 4-amino-3-chlorobenzenesulfonamide and follow the same procedure as for the standard stock solution preparation.
-
For formulation analysis, a suitable extraction procedure should be developed to isolate the analyte from excipients.
4. Method Validation Protocol
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This can be evaluated by analyzing a blank, a placebo (if applicable), and the analyte.
-
Linearity: The linearity of the method should be established by analyzing a minimum of five concentrations of the working standard solutions. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The accuracy of the method should be determined by recovery studies. A known amount of the standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Data Presentation
Table 3: Summary of Method Validation Data (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD, n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | No significant impact on results | - |
Visualizations
Caption: Experimental workflow for HPLC analysis of 4-amino-3-chlorobenzenesulfonamide.
Caption: Logical relationship of the HPLC method validation process.
References
Application Notes and Protocols: Synthesis of Furosemide via 2-Chloro-4-sulfamoylanthranilic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furosemide, a potent loop diuretic, is a cornerstone in the management of edema associated with cardiac, renal, and hepatic failure, as well as hypertension.[1] Its synthesis is a critical process for the pharmaceutical industry. This document provides detailed application notes and protocols for the synthesis of furosemide, with a particular focus on the condensation reaction involving a substituted sulfamoylbenzoic acid and furfurylamine. The most established synthetic pathway for furosemide begins with 2,4-dichlorobenzoic acid.[1] This route involves chlorosulfonation and ammonolysis to produce a key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, which is then condensed with furfurylamine to yield furosemide.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods for furosemide.
Table 1: Furosemide Synthesis Yields from 2,4-dichloro-5-sulfamoylbenzoic Acid and its Derivatives
| Starting Material | Reaction Conditions | Yield | Reference |
| 2,4-dichloro-5-sulfamoylbenzoic acid | Reaction with furfurylamine | 35-50% | [2][3] |
| 4-chloro-2-fluoro-5-sulfamoylbenzoic acid | Condensation with furfurylamine | Practically quantitative | [1][2] |
| 2,4-dichloro-5-sulfamoylbenzoic acid sodium salt | Reaction with furfurylamine in ethylene glycol at 130-135°C for 3 hours | High | [4] |
| 2,4-dichloro-5-sulfamoylbenzoic acid | Microwave-assisted synthesis with furfurylamine and NEt3 in 2-MeTHF | Optimized for high yield | [5] |
Table 2: Optimized Reaction Parameters for Microwave-Assisted Furosemide Synthesis
| Parameter | Optimized Condition | Observation | Reference |
| Temperature | Lower temperatures favored | HPLC yield of furosemide decreased at increasing temperatures, suggesting thermal instability. | [5] |
| Time | 1 hour | Sufficient for completion of the reaction under microwave irradiation. | [5] |
| Furfurylamine | 2.5 equivalents | Optimal molar ratio for the reaction. | [5] |
| Triethylamine (NEt3) | 4 equivalents | Utilized as an additive to facilitate the reaction. | [5] |
| Solvent | 2-MeTHF | Identified as an optimum and environmentally friendly reaction medium. | [5] |
Experimental Protocols
Protocol 1: Conventional Synthesis of Furosemide from 2,4-dichloro-5-sulfamoylbenzoic Acid
This protocol is based on the established synthetic route.
Materials:
-
2,4-dichloro-5-sulfamoylbenzoic acid
-
Furfurylamine
-
Appropriate solvent (e.g., ethylene glycol)
-
Acid for pH adjustment (e.g., glacial acetic acid)
-
Ethanol for recrystallization
Procedure:
-
In a reaction vessel, combine 2,4-dichloro-5-sulfamoylbenzoic acid (or its sodium salt) and the chosen solvent.[4]
-
Add furfurylamine to the mixture. A molar excess of furfurylamine is often used.[6]
-
Heat the reaction mixture to a temperature between 120°C and 140°C for several hours (e.g., 3-4 hours).[4][6]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture. If starting with the sodium salt, the product will be the sodium salt of furosemide.[4]
-
If necessary, recover excess furfurylamine and solvent via distillation under reduced pressure.[4]
-
Dissolve the crude product in water.[2]
-
Acidify the aqueous solution with an acid like glacial acetic acid to a pH of about 4 to precipitate the furosemide.[2]
-
Filter the crystalline product, wash it with water, and dry.[2]
-
For further purification, recrystallize the crude furosemide from a suitable solvent such as ethanol.[2]
Protocol 2: Microwave-Assisted Synthesis of Furosemide
This protocol offers a more sustainable and efficient approach.[5]
Materials:
-
2,4-dichloro-5-sulfamoylbenzoic acid
-
Furfurylamine
-
Triethylamine (NEt3)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
HPLC for analysis
Procedure:
-
In a microwave reactor vessel, combine 2,4-dichloro-5-sulfamoylbenzoic acid (1 equivalent), furfurylamine (2.5 equivalents), and triethylamine (4 equivalents) in 2-MeTHF.[5]
-
Seal the vessel and subject it to microwave irradiation for 1 hour.[5] Optimize the temperature to avoid thermal degradation of the product.[5]
-
After the reaction, cool the mixture to room temperature.
-
Analyze the reaction mixture by HPLC to determine the yield of furosemide.[5]
-
The purification would follow standard procedures of solvent removal, precipitation, filtration, and recrystallization as described in Protocol 1.
Visualizations
Furosemide Synthesis Workflow
The following diagram illustrates the primary synthetic pathway for furosemide starting from 2,4-dichlorobenzoic acid.
Caption: Synthetic pathway of Furosemide.
Mechanism of Action of Furosemide
This diagram illustrates the mechanism of action of furosemide as an inhibitor of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle.
Caption: Furosemide's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 3. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 4. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]
- 5. zenodo.org [zenodo.org]
- 6. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]
experimental procedure for furosemide synthesis from 2-Chloro-4-sulfamoylaniline
Application Notes and Protocols for the Synthesis of Furosemide
Abstract
This document provides a detailed protocol for the synthesis of the diuretic drug furosemide, starting from the precursor 2,4-dichloro-5-sulfamoylbenzoic acid. The synthesis involves a nucleophilic substitution reaction with furfurylamine. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data from a representative synthesis are summarized, and a detailed experimental workflow is provided.
Introduction
Furosemide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. It functions by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle. The synthesis of furosemide is a common topic in medicinal and organic chemistry, illustrating a key nucleophilic aromatic substitution reaction. This document outlines a reliable and reproducible method for its synthesis in a laboratory setting.
Reaction Scheme
The overall reaction for the synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid is as follows:
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,4-dichloro-5-sulfamoylbenzoic acid | 272.11 | 98% | Sigma-Aldrich |
| Furfurylamine | 97.12 | 99% | Acros Organics |
| Triethylamine | 101.19 | 99.5% | Fisher Sci |
| Dioxane | 88.11 | 99.8% | J.T. Baker |
| Hydrochloric Acid (HCl) | 36.46 | 37% | VWR |
| Deionized Water | 18.02 | N/A | In-house |
| Anhydrous Sodium Sulfate | 142.04 | 99% | EMD |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
pH meter or pH paper
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,4-dichloro-5-sulfamoylbenzoic acid (10.0 g, 36.7 mmol) and dioxane (100 mL). Stir the mixture to dissolve the solid.
-
Addition of Reagents: In the dropping funnel, prepare a solution of furfurylamine (7.14 g, 73.5 mmol) and triethylamine (7.43 g, 73.5 mmol) in dioxane (25 mL).
-
Reaction: Add the furfurylamine and triethylamine solution dropwise to the stirred solution of 2,4-dichloro-5-sulfamoylbenzoic acid over a period of 30 minutes at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (300 mL) while stirring.
-
Acidification: Acidify the aqueous mixture to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of furosemide will form.
-
Isolation of Product: Collect the crude furosemide by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any remaining salts and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield the final furosemide product.
Results and Data
Yield and Characterization
| Parameter | Result |
| Theoretical Yield | 12.14 g |
| Actual Yield | 10.5 g |
| Percentage Yield | 86.5% |
| Appearance | White to off-white crystalline powder |
| Melting Point | 203-205 °C |
| Purity (by HPLC) | >99% |
| ¹H NMR (400 MHz, DMSO-d₆) | Conforms to the structure of furosemide. |
| IR (KBr, cm⁻¹) | Conforms to the structure of furosemide. |
Workflow and Diagrams
Furosemide Synthesis Workflow
The following diagram illustrates the key steps in the laboratory synthesis of furosemide.
Caption: Workflow for the synthesis of furosemide.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dioxane is a flammable liquid and a suspected carcinogen; handle with care.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
-
Furfurylamine is toxic and corrosive. Avoid inhalation and skin contact.
Conclusion
The described protocol provides a robust and high-yielding method for the synthesis of furosemide. The procedure is straightforward and utilizes readily available starting materials and reagents, making it suitable for both academic and industrial research settings. The purity of the final product is high, as confirmed by HPLC and spectroscopic methods. Researchers should adhere to all safety precautions outlined in this document.
Application Notes and Protocols: 2-Chloro-4-sulfamoylaniline as a Diuretic Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-sulfamoylaniline is a key chemical intermediate in the synthesis of a class of potent diuretic agents. Its structural motif is central to the pharmacophore of several loop and thiazide-like diuretics, which are indispensable in the management of fluid overload associated with conditions such as congestive heart failure, cirrhosis, and renal disease. This document provides detailed application notes on the utility of this compound as a precursor, protocols for the synthesis and evaluation of derived diuretics, and insights into their mechanism of action and structure-activity relationships (SAR).
Mechanism of Action of Derived Diuretics
Diuretics synthesized from this compound precursors primarily act by inhibiting electrolyte reabsorption in the nephron. The main targets are the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle (for loop diuretics) and the Na-Cl symporter in the distal convoluted tubule (for thiazide-like diuretics).[1][2] By blocking these transporters, these drugs increase the urinary excretion of sodium, chloride, and consequently water, leading to diuresis.[2]
Caption: Mechanism of action of diuretics derived from this compound.
Synthesis of a Furosemide Analog
While various synthetic routes to furosemide exist, a key transformation involves the derivatization of an anthranilic acid intermediate. A plausible and direct application of this compound would be its conversion to a key intermediate, 2-Chloro-4-amino-5-sulfamoylbenzoic acid, followed by reaction with a suitable amine. For instance, the synthesis of Furosemide Related Compound A (2-Chloro-4-N-furfurylamino-5-sulfamoylbenzoic Acid) can be envisioned through the alkylation of the aniline nitrogen of a benzoic acid derivative of this compound.
General Synthetic Protocol: N-Alkylation of a this compound Derivative
This protocol outlines a general procedure for the synthesis of a furosemide analog from a benzoic acid derivative of this compound.
Materials:
-
2-Chloro-4-amino-5-sulfamoylbenzoic acid
-
Furfurylamine
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Potassium Carbonate)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-4-amino-5-sulfamoylbenzoic acid (1 equivalent) in the solvent.
-
Add the base (e.g., Potassium Carbonate, 2-3 equivalents).
-
To this suspension, add furfurylamine (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: General workflow for the synthesis of a furosemide analog.
Experimental Protocols for Diuretic Activity Evaluation
The following protocol details an in vivo method for assessing the diuretic activity of compounds derived from this compound in a rat model, using furosemide as a positive control.
In Vivo Diuretic Activity Screening in Rats
Animals:
-
Male or female Wistar or Sprague-Dawley rats (150-250 g).
-
Animals should be acclimatized for at least one week before the experiment.
Materials:
-
Test compound (derivative of this compound)
-
Furosemide (positive control)
-
Vehicle (e.g., 0.9% saline, or saline with a small amount of a suspending agent like Tween 80)
-
Metabolic cages for individual housing and urine collection.
-
Oral gavage needles.
-
Graduated cylinders for urine volume measurement.
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
Procedure:
-
Fasting: Fast the rats for 18 hours prior to the experiment, with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Furosemide 10-20 mg/kg, p.o.).
-
Group 3 onwards: Test compound at various doses.
-
-
Hydration: Administer a saline load (e.g., 25 ml/kg body weight) orally to all animals to ensure a uniform state of hydration.
-
Dosing: Immediately after the saline load, administer the vehicle, furosemide, or test compound orally.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine at specific time intervals (e.g., every hour for 5 hours, and a cumulative collection at 24 hours).
-
Measurements:
-
Urine Volume: Measure the volume of urine collected at each time point.
-
Electrolyte Concentration: Determine the concentrations of Na⁺, K⁺, and Cl⁻ in the collected urine samples.
-
pH: Measure the pH of the urine.
-
Data Analysis:
-
Calculate the total urine output per 100g of body weight.
-
Calculate the total excretion of each electrolyte (concentration × volume).
-
Compare the results of the test groups with the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Caption: Experimental workflow for in vivo diuretic activity screening.
Quantitative Data Summary
The following tables summarize key quantitative data for furosemide, a representative diuretic derived from a sulfamoyl-anthranilic acid scaffold.
Table 1: Pharmacokinetic Properties of Furosemide
| Parameter | Value | Reference |
| Bioavailability | 10-100% (oral, variable) | [2] |
| Protein Binding | >95% (highly bound to albumin) | [2] |
| Volume of Distribution | 0.1-0.2 L/kg | |
| Metabolism | ~50% by the kidney | [2] |
| Excretion | ~85% renal | [2] |
| Half-life | ~2 hours |
Table 2: Preclinical Diuretic Effects of Furosemide in Rats
| Parameter | Vehicle Control | Furosemide (20 mg/kg) | Fold Increase | Reference |
| Total Urine Volume (mL/100g over 2h) | ~4.95 | ~9.65 | ~1.95 | [3] |
| Peak Urine Excretion Time | N/A | 30 minutes | N/A | [3] |
| Urinary Na⁺ Excretion | Baseline | Significantly Increased | Data Varies | [3] |
| Urinary K⁺ Excretion | Baseline | Significantly Increased | Data Varies | [3] |
| Urinary Cl⁻ Excretion | Baseline | Significantly Increased | Data Varies | [3] |
Structure-Activity Relationship (SAR) Insights
The diuretic activity of compounds derived from this compound is highly dependent on their chemical structure. Key SAR points for furosemide and its analogs include:
-
Anthranilic Acid Moiety: The carboxylic acid group is crucial for the diuretic activity of furosemide analogs.
-
Sulfamoyl Group: The unsubstituted sulfamoyl group at position 5 is essential for high diuretic potency.
-
Chloro Substituent: The chloro group at position 4 enhances the diuretic activity.
-
Amino Substituent at Position 2: The nature of the substituent on the amino group at position 2 influences the potency and duration of action. For furosemide, the furfuryl group is optimal. Modifications to this group can alter the pharmacological profile. Studies have shown that replacing the furan ring with thienyl or benzyl groups can maintain or alter activity.[3]
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of potent diuretic agents. The established protocols for synthesis and in vivo evaluation provide a robust framework for the discovery and development of novel diuretics with improved therapeutic profiles. A thorough understanding of the mechanism of action and structure-activity relationships is critical for the rational design of new chemical entities based on this important scaffold.
References
Application Notes and Protocols for Stability Testing of 2-Chloro-4-sulfamoylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting stability testing of 2-Chloro-4-sulfamoylaniline, a key intermediate in the synthesis of various sulfonamide-based pharmaceuticals. The protocol is designed to meet regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), and to elucidate the intrinsic stability of the molecule, its degradation pathways, and to support the development of a stable drug product.
Introduction
Stability testing is a critical component of the drug development process, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[1] Forced degradation, or stress testing, is an essential part of this process, involving the exposure of the drug substance to conditions more severe than accelerated stability testing. These studies help in identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods.[2] This protocol outlines the forced degradation studies for this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Data Presentation
All quantitative data from the stability studies should be summarized in a clear and structured format to facilitate easy comparison and analysis.
Table 1: Summary of Forced Degradation Conditions and Analytical Methods for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome | Primary Analytical Method |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 7 days | Degradation of parent compound, formation of hydrolytic impurities. | Stability-Indicating RP-HPLC |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 7 days | Degradation of parent compound, formation of hydrolytic impurities. | Stability-Indicating RP-HPLC |
| Oxidation | 3% H₂O₂ | Room Temperature | 7 days | Formation of oxidation products (e.g., N-oxides). | Stability-Indicating RP-HPLC |
| Thermal Degradation | Dry Heat | 70°C | 7 days | Formation of thermal degradants. | Stability-Indicating RP-HPLC |
| Photostability | ICH Q1B Option 2 (Xenon Lamp) | Room Temperature | As per ICH Q1B | Formation of photolytic degradants. | Stability-Indicating RP-HPLC |
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments. A stability-indicating analytical method, such as a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be used to monitor the degradation.[3][4]
3.1. General Sample Preparation
Accurately weigh and dissolve a suitable amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution in a constant temperature bath at 60°C for up to 7 days.[5]
-
Withdraw samples at appropriate time intervals (e.g., 0, 1, 3, 5, and 7 days).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
3.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution in a constant temperature bath at 60°C for up to 7 days.[5]
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized samples with the mobile phase for analysis.
-
Analyze the samples by HPLC.
3.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for up to 7 days.[5][6]
-
Withdraw samples at appropriate time intervals.
-
Dilute the samples with the mobile phase for analysis.
-
Analyze the samples by HPLC.
3.5. Thermal Degradation (Dry Heat)
-
Place a known quantity of the solid this compound powder in a suitable container.
-
Store the container in a calibrated oven at 70°C for up to 7 days.
-
Withdraw samples at appropriate time intervals.
-
Prepare solutions of the stressed solid samples in a suitable solvent at a known concentration.
-
Analyze the samples by HPLC.
3.6. Photostability Testing
-
Expose the solid drug substance and a solution of the drug substance to light as described in the ICH Q1B guideline. This typically involves exposure to not less than 1.2 million lux hours and 200 watt hours per square meter of near ultraviolet (UV) light.
-
A control sample should be protected from light with aluminum foil.
-
After the exposure period, prepare solutions of the stressed solid and solution samples.
-
Analyze the samples and the control sample by HPLC.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Application Notes and Protocols for Forced Degradation Studies of 4-amino-3-chlorobenzenesulfonamide
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and products. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to understand its intrinsic stability, elucidate potential degradation pathways, and identify likely degradation products.[1][2] This information is crucial for developing and validating stability-indicating analytical methods, which are required for regulatory submissions to ensure the safety and efficacy of the final drug product.[3] This document provides a detailed protocol for conducting forced degradation studies on 4-amino-3-chlorobenzenesulfonamide.
Objective
To investigate the intrinsic stability of 4-amino-3-chlorobenzenesulfonamide under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. The study aims to identify and characterize potential degradation products and to establish a degradation pathway, which will support the development of a stability-indicating analytical method.
Materials and Reagents
-
4-amino-3-chlorobenzenesulfonamide reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphate buffer salts
-
Inert gas (Nitrogen or Argon)
Experimental Protocols
Preparation of Stock and Working Solutions
A stock solution of 4-amino-3-chlorobenzenesulfonamide (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of methanol and water. From this stock solution, working solutions of appropriate concentrations (e.g., 100 µg/mL) are prepared for each stress condition.
Forced Degradation Conditions
The following are recommended stress conditions. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
2.1 Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final volume with the mobile phase to the desired concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final volume with the mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C for 48 hours.
-
After incubation, cool the solution to room temperature.
-
Dilute to a final volume with the mobile phase.
-
2.2 Oxidative Degradation
-
To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After the specified time, dilute the solution with the mobile phase to the desired concentration for analysis.
2.3 Photolytic Degradation
-
Expose a solid sample and a solution of 4-amino-3-chlorobenzenesulfonamide to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve the solid sample and dilute the solution with the mobile phase for analysis.
2.4 Thermal Degradation
-
Place a solid sample of 4-amino-3-chlorobenzenesulfonamide in a thermostatically controlled oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample in the mobile phase at the desired concentration for analysis.
Analytical Methodology (Stability-Indicating HPLC Method)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for separating the parent drug from its degradation products.[3]
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution of Buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a suitable wavelength (e.g., determined by UV-Vis scan of the parent compound).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Workflow for Forced Degradation Studies
Caption: Experimental workflow for the forced degradation study.
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate comparison.
Table 1: Summary of Forced Degradation Results for 4-amino-3-chlorobenzenesulfonamide
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hrs | 60°C | 88.5 | 11.5 | 2 | 0.78, 1.21 |
| Base Hydrolysis | 0.1 M NaOH | 24 hrs | 60°C | 85.2 | 14.8 | 3 | 0.65, 0.89, 1.35 |
| Neutral Hydrolysis | Water | 48 hrs | 60°C | 98.1 | 1.9 | 1 | 0.92 |
| Oxidation | 3% H₂O₂ | 24 hrs | RT | 90.3 | 9.7 | 2 | 1.15, 1.40 |
| Photolysis | ICH Q1B | - | RT | 95.6 | 4.4 | 1 | 1.08 |
| Thermal | Solid State | 48 hrs | 80°C | 99.2 | 0.8 | 1 | 1.12 |
| Control | No Stress | 48 hrs | RT | >99.9 | <0.1 | 0 | - |
RRT = Relative Retention Time
Potential Degradation Pathways
Based on the chemical structure of 4-amino-3-chlorobenzenesulfonamide, which contains an amino group, a chloro group, and a sulfonamide group attached to a benzene ring, the following degradation pathways can be postulated.
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Hydrolysis: The sulfonamide group is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of 4-amino-3-chlorobenzenesulfonic acid and ammonia. The amino group can also undergo reactions, and in some cases, dechlorination may occur under harsh conditions.
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Oxidation: The primary amino group is prone to oxidation, which could result in the formation of nitroso, nitro, or other oxidized species.
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Photolysis: Aromatic amines and halogenated aromatics can undergo photolytic degradation, potentially leading to dimerization, polymerization, or dehalogenation.
Proposed Degradation Pathway Diagram
Caption: Proposed degradation pathways for the molecule.
Conclusion
The forced degradation studies outlined in this protocol provide a comprehensive framework for assessing the stability of 4-amino-3-chlorobenzenesulfonamide. The data generated will be instrumental in understanding its degradation profile, which is essential for the development of a robust and reliable stability-indicating analytical method. Further characterization of the major degradation products using techniques such as LC-MS and NMR is recommended to confirm their structures and fully elucidate the degradation pathways.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Chloro-4-sulfamoylaniline Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-sulfamoylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments that result in low yields of the target compound. The following information is presented in a question-and-answer format to provide direct and actionable solutions to specific issues you may encounter.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Two primary synthetic routes are commonly employed for the synthesis of this compound. This guide will address potential issues in both pathways.
Route 1: Chlorosulfonation of 2-Chloroaniline followed by Ammonolysis
This is a widely used two-step method for preparing this compound.
Q1: I am getting a low yield in the first step, the chlorosulfonation of 2-chloroaniline. What are the possible causes and how can I improve it?
A1: Low yields in the chlorosulfonation of 2-chloroaniline to produce 2-chloro-4-chlorosulfonylaniline can arise from several factors. Here is a checklist of potential issues and their solutions:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient and that the temperature is maintained appropriately. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the point of completion.[1]
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Suboptimal Reagent Ratios: The molar ratio of 2-chloroaniline to chlorosulfonic acid is crucial. An insufficient amount of chlorosulfonic acid will lead to an incomplete reaction, while a large excess can promote the formation of side products. A slight molar excess of chlorosulfonic acid is generally recommended.[1]
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Moisture Contamination: Chlorosulfonic acid is highly reactive with water, which leads to its decomposition and a reduction in its effective concentration. Ensure all glassware is thoroughly dried before use and that the reaction is conducted under anhydrous conditions.[1]
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Improper Temperature Control: The reaction is exothermic. The temperature should be carefully controlled during the addition of chlorosulfonic acid, typically by using an ice bath. After the initial addition, the reaction may require heating to proceed to completion. Overheating can lead to the degradation of the product and the formation of tar-like impurities.[2]
Q2: My ammonolysis of 2-chloro-4-chlorosulfonylaniline is resulting in a low yield of this compound. What could be going wrong?
A2: The ammonolysis step is critical and can be a significant source of yield loss. Key factors to consider are:
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Incomplete Reaction: Ensure a sufficient excess of ammonia is used and that the reaction is allowed to proceed for an adequate amount of time. The reaction is often carried out by bubbling dry ammonia gas through a solution of the sulfonyl chloride.[3]
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Hydrolysis of the Sulfonyl Chloride: The intermediate 2-chloro-4-chlorosulfonylaniline is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, which will not react with ammonia under these conditions. Using anhydrous solvents and reagents is critical.[2]
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Side Reactions: The primary amine of another this compound molecule can react with the sulfonyl chloride to form a sulfonamide dimer as a byproduct. Using a sufficient excess of ammonia can help to minimize this side reaction by favoring the reaction of the sulfonyl chloride with ammonia.
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Workup Procedure: Significant product loss can occur during the workup and purification steps. Ensure efficient extraction with a suitable solvent and minimize transfers.
Route 2: Direct Chlorination of 4-Aminobenzenesulfonamide (Sulfanilamide)
This method offers a more direct pathway to the final product.
Q3: I am attempting the direct chlorination of sulfanilamide and experiencing low yield. What should I investigate?
A3: Low yields in the direct chlorination of sulfanilamide can be attributed to the following:
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Incorrect Stoichiometry of the Chlorinating Agent: The molar ratio of sulfanilamide to the chlorinating agent (e.g., N-chlorosuccinimide) is critical. An insufficient amount will result in unreacted starting material, while an excess can lead to over-chlorination.
-
Reaction Temperature and Time: The reaction temperature and duration must be carefully controlled. For instance, a protocol using N-chlorosuccinimide (NCS) specifies stirring at 40°C for 25 hours. Deviations from the optimal conditions can lead to incomplete reactions or the formation of byproducts.
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Formation of Isomers: The chlorination of the aromatic ring can potentially occur at different positions, leading to the formation of isomeric byproducts. The directing effects of the amino and sulfonamide groups favor chlorination at the position ortho to the amino group. However, reaction conditions can influence this selectivity.
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Workup and Purification Losses: As with any synthesis, product can be lost during extraction, washing, and purification steps. Optimize these procedures to minimize such losses.
Data Presentation
The following table summarizes how different reaction parameters can influence the yield of this compound. Please note that specific yield percentages can vary based on the exact experimental setup and scale.
| Synthetic Route | Parameter | Condition | Expected Impact on Yield |
| Route 1: Chlorosulfonation/Ammonolysis | Chlorosulfonation Temperature | Too low | Incomplete reaction, low yield |
| Optimal (e.g., initial cooling, then reflux) | Higher yield | ||
| Too high | Product degradation, lower yield | ||
| Ammonia Concentration | Insufficient | Incomplete reaction, dimer formation, low yield | |
| Large Excess | Minimizes side reactions, higher yield | ||
| Route 2: Direct Chlorination | Chlorinating Agent Stoichiometry | < 1 equivalent | Incomplete reaction, low yield |
| 1-1.2 equivalents | Optimal for maximizing product formation | ||
| > 1.2 equivalents | Potential for over-chlorination, lower yield of desired product | ||
| Reaction Temperature | Too low | Sluggish or incomplete reaction | |
| Optimal (e.g., 40°C) | Efficient reaction, higher yield | ||
| Too high | Increased byproduct formation, lower yield |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorosulfonation of 2-Chloroaniline and subsequent Ammonolysis (Two-Step)
Step 1: Chlorosulfonation of 2-Chloroaniline
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In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture.
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Dissolve 2-chloroaniline in an anhydrous solvent such as methylene chloride.[1]
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Cool the solution in an ice bath.
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With vigorous stirring, slowly add a slight molar excess of chlorosulfonic acid dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.[1]
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After the addition is complete, continue stirring the reaction mixture at reflux for a specified time (e.g., 1 hour).[1]
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Monitor the reaction progress by TLC until the starting material is no longer detectable.[1]
-
Carefully quench the reaction by pouring the cooled reaction mixture onto crushed ice.
-
The resulting 2-chloro-4-chlorosulfonylaniline intermediate can be isolated and used in the next step.
Step 2: Ammonolysis of 2-chloro-4-chlorosulfonylaniline
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Dissolve the crude 2-chloro-4-chlorosulfonylaniline from the previous step in a suitable anhydrous solvent (e.g., t-butanol).[3]
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Bubble dry ammonia gas into the stirred solution for a period of time (e.g., two hours).[3]
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The reaction mixture is then concentrated under vacuum to near dryness.[3]
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The residue is diluted with water and cooled to precipitate the product.[3]
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The solid this compound is collected by filtration, washed with water, and dried.[3]
Protocol 2: Synthesis of this compound via Direct Chlorination of 4-Aminobenzenesulfonamide
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Dissolve 4-aminobenzenesulfonamide (sulfanilamide) in a suitable solvent (e.g., tetrahydrofuran) under anhydrous and anaerobic conditions.
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Add N-chlorosuccinimide (NCS) powder (e.g., 2 molar equivalents).
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Stir the reaction mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 25 hours).
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After the reaction is complete, evaporate the solvent.
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Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated potassium carbonate solution and then with a saturated sodium chloride solution.
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Dry the organic layer with anhydrous sodium sulfate, filter, and purify by column chromatography to obtain the this compound product.
Mandatory Visualization
Caption: Synthetic pathway via chlorosulfonation of 2-chloroaniline.
Caption: Synthetic pathway via direct chlorination of sulfanilamide.
References
Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-3-chlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-amino-3-chlorobenzenesulfonamide?
The most common and industrially viable method for synthesizing 4-amino-3-chlorobenzenesulfonamide is a two-step process. The first step is the chlorosulfonation of 2-chloroaniline to produce 4-amino-3-chlorobenzenesulfonyl chloride. This intermediate is then subjected to amination to yield the final product.
Q2: What are the key reagents and general conditions for the chlorosulfonation of 2-chloroaniline?
The chlorosulfonation of 2-chloroaniline is an electrophilic aromatic substitution. Key reagents include 2-chloroaniline and a chlorosulfonating agent, typically chlorosulfonic acid. The reaction is often carried out in a solvent such as anhydrous methylene chloride. The reaction is exothermic and requires careful temperature control.
Q3: What are the directing effects of the substituents on 2-chloroaniline during chlorosulfonation?
In the electrophilic aromatic substitution on 2-chloroaniline, the amino (-NH₂) group is a strong activating group and is ortho, para-directing. The chloro (-Cl) group is a deactivating group but is also ortho, para-directing. The powerful directing effect of the amino group ensures that sulfonation occurs predominantly at the position para to it, which is also meta to the chlorine atom, yielding the desired 4-amino-3-chlorobenzenesulfonyl chloride intermediate.[1]
Q4: What are the common methods for the amination of 4-amino-3-chlorobenzenesulfonyl chloride?
The amination of the sulfonyl chloride intermediate is typically achieved by reacting it with ammonia. This is a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl group to form the sulfonamide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of 4-amino-3-chlorobenzenesulfonyl chloride | Incomplete reaction; Side reactions such as the formation of sulfones or colored byproducts; Hydrolysis of the sulfonyl chloride during workup. | Ensure anhydrous conditions during the reaction. Monitor the reaction progress using TLC or HPLC to ensure completion. Control the reaction temperature to minimize side reactions. During workup, use ice-cold water and minimize the time the product is in contact with aqueous solutions. |
| Formation of isomeric impurities | The directing effects of the amino and chloro groups can lead to the formation of small amounts of other isomers. | Optimize reaction conditions, such as temperature and the choice of sulfonating agent, to favor the formation of the desired para-substituted product. Purification of the intermediate by recrystallization may be necessary. |
| Formation of disulfonated byproduct | Use of harsh reaction conditions or a large excess of the sulfonating agent can lead to the introduction of a second sulfonyl chloride group on the aromatic ring. | Use a controlled molar ratio of the chlorosulfonating agent. Maintain a moderate reaction temperature. |
| Low yield of 4-amino-3-chlorobenzenesulfonamide during amination | Incomplete reaction; Hydrolysis of the sulfonyl chloride intermediate before amination; Side reactions of the amino group. | Ensure the sulfonyl chloride intermediate is dry before proceeding with amination. Use a sufficient excess of ammonia to drive the reaction to completion. Carry out the reaction at a suitable temperature to ensure a reasonable reaction rate without promoting side reactions. |
| Product is difficult to purify | Presence of unreacted starting materials, isomeric impurities, or byproducts from side reactions. | Recrystallization is a common method for purifying the final product. The choice of solvent for recrystallization is critical and may require some experimentation. Column chromatography can be used for more difficult separations. |
Experimental Protocols
Key Experiment 1: Chlorosulfonation of 2-Chloroaniline
Materials and Reagents:
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2-Chloroaniline
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Chlorosulfonic acid
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Anhydrous methylene chloride
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Ice
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Sodium hydroxide solution (for neutralization)
-
Hydrochloric acid (for acidification)
Procedure:
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In a fume hood, a dry three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture.
-
Dissolve 2-chloroaniline in anhydrous methylene chloride in the flask.
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With vigorous stirring, slowly add a slight molar excess of chlorosulfonic acid dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux of the methylene chloride (approximately 40°C).[2]
-
After the addition is complete, continue stirring the reaction mixture at reflux for a specified time, monitoring the reaction by TLC until the starting material is consumed.
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After the initial reaction period, the methylene chloride is carefully distilled off.
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The reaction mass is then heated to a higher temperature for a period to complete the sulfonation.
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The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
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The precipitated 4-amino-3-chlorobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Key Experiment 2: Amination of 4-amino-3-chlorobenzenesulfonyl chloride
Materials and Reagents:
-
4-amino-3-chlorobenzenesulfonyl chloride
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Aqueous ammonia solution
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Ice
Procedure:
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The crude 4-amino-3-chlorobenzenesulfonyl chloride is added portion-wise to a chilled aqueous ammonia solution with stirring.
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The reaction is typically exothermic, and the temperature should be maintained at a low level using an ice bath.
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After the addition is complete, the mixture is stirred for a period to ensure the reaction goes to completion.
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The precipitated crude 4-amino-3-chlorobenzenesulfonamide is collected by filtration.
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The crude product is washed with cold water to remove any residual ammonia and salts.
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The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data Summary
| Parameter | Chlorosulfonation of 2-Chloroaniline | Amination of Sulfonyl Chloride |
| Reactant Ratio | 2-Chloroaniline : Chlorosulfonic acid (slight molar excess of chlorosulfonic acid is common) | 4-amino-3-chlorobenzenesulfonyl chloride : Ammonia (excess ammonia is used) |
| Temperature | Initial reaction around 40°C, followed by heating to a higher temperature (e.g., 70-80°C) | Low temperature, typically 0-10°C |
| Reaction Time | Varies, typically several hours | Typically 1-2 hours |
| Typical Yield | Not specified in the provided search results | Not specified in the provided search results |
| Purity | The purity of the intermediate is crucial for the next step. | The final product can be purified to >98% by recrystallization. |
Visualizations
Caption: Synthetic pathway for 4-amino-3-chlorobenzenesulfonamide.
Caption: Troubleshooting workflow for the synthesis of 4-amino-3-chlorobenzenesulfonamide.
References
identification of byproducts in 2-Chloro-4-sulfamoylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-sulfamoylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the electrophilic chlorination of sulfanilamide using N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction is typically carried out in a suitable organic solvent.
Q2: What are the potential byproducts in the synthesis of this compound?
Several byproducts can form during the synthesis of this compound. The primary byproducts arise from incomplete reaction, over-reaction (dichlorination), and reaction at alternative positions on the aromatic ring. Key potential byproducts include:
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Unreacted Sulfanilamide: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Dichlorinated Byproducts: Over-reaction with N-chlorosuccinimide can lead to the formation of dichlorinated sulfanilamide isomers.
-
Isomeric Byproducts: Although the sulfamoyl group directs ortho to the amino group, small amounts of other isomers may form depending on reaction conditions.
-
N-Chlorinated Species: The reaction of the aniline nitrogen with NCS can lead to the formation of N-chlorinated intermediates or byproducts.
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the sulfonamide group can occur, although this is generally less common under typical synthetic conditions.
Q3: How can the formation of byproducts be minimized?
Minimizing byproduct formation is crucial for obtaining a high-purity product. Key strategies include:
-
Control of Stoichiometry: Precise control of the molar ratio of N-chlorosuccinimide to sulfanilamide is critical to avoid over-chlorination.
-
Temperature Control: Maintaining the optimal reaction temperature can help control the rate of reaction and minimize the formation of undesired side products.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction pathway.
-
Monitoring Reaction Progress: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the reaction and determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptom: The isolated yield of the desired product is significantly lower than expected.
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Verify Reagent Quality: Ensure the N-chlorosuccinimide is of high purity and has not degraded.
-
Check Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, extend the reaction time.
-
Optimize Temperature: The reaction may require gentle heating to proceed at a reasonable rate. Experiment with slightly elevated temperatures.
-
-
Product Loss During Work-up:
-
Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for efficient extraction of the product into the organic phase.
-
Precipitation/Crystallization: If purifying by recrystallization, ensure the solvent system is appropriate and that the product is not overly soluble in the mother liquor. Cooling the mixture sufficiently can improve recovery.
-
Issue 2: Presence of Multiple Spots on TLC or Peaks in HPLC Analysis
Symptom: Chromatographic analysis of the crude product shows the presence of significant impurities alongside the desired product.
Possible Causes & Troubleshooting Steps:
-
Formation of Dichlorinated Byproducts:
-
Reduce NCS Stoichiometry: This is the most common cause of multiple spots. Carefully control the addition of NCS and consider using slightly less than one equivalent.
-
Slow Reagent Addition: Add the N-chlorosuccinimide solution dropwise to the reaction mixture to maintain a low localized concentration and reduce the likelihood of over-chlorination.
-
-
Unreacted Starting Material:
-
Increase Reaction Time or Temperature: As with low yield, ensure the reaction has had sufficient time and energy to proceed to completion.
-
Purification: Unreacted sulfanilamide can often be removed through careful column chromatography or recrystallization.
-
Data Presentation
The following table summarizes potential impurities and their characteristics.
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Suggested Analytical Method |
| Sulfanilamide | Unreacted starting material | 172.20 | HPLC, LC-MS |
| 2,6-Dichloro-4-sulfamoylaniline | Over-chlorination | 241.10 | HPLC, LC-MS, GC-MS |
| N-Chloro-2-chloro-4-sulfamoylaniline | Reaction with NCS at the amino group | 241.10 | LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask, dissolve sulfanilamide (1 equivalent) in a suitable dry solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (1.05 equivalents) in the same solvent to the cooled sulfanilamide solution over 30-60 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.
Mandatory Visualization
Caption: Synthesis pathway of this compound and formation of major byproducts.
optimizing reaction conditions for 2-Chloro-4-sulfamoylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 2-Chloro-4-sulfamoylaniline. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for the synthesis of this compound?
A common and effective method for the synthesis of this compound (also known as 4-amino-3-chlorobenzenesulfonamide) is the direct chlorination of sulfanilamide using N-chlorosuccinimide (NCS) as the chlorinating agent.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
The primary starting material is sulfanilamide. The key reagent is N-chlorosuccinimide (NCS), and a common solvent used is tetrahydrofuran (THF).[1]
Q3: What are the potential side reactions to be aware of during the synthesis?
Potential side reactions include the formation of dichlorinated products and other polychlorinated anilines.[2] Additionally, the presence of water can lead to unwanted side reactions, so anhydrous conditions are important.[3][4] The formation of colored impurities is also a possibility, which can arise from the use of excess reagents or thermal decomposition.[4]
Q4: How can the crude this compound product be purified?
Purification is typically achieved through column chromatography.[1] Other common purification techniques for similar compounds include recrystallization and fractional distillation under reduced pressure, although the suitability of distillation depends on the thermal stability of the compound.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.- Increase the reaction time or temperature moderately, monitoring for byproduct formation.- Confirm the purity and reactivity of the N-chlorosuccinimide (NCS). |
| Inaccurate stoichiometry. | - Carefully measure and use the correct molar ratio of sulfanilamide to NCS. An excess of the amine can sometimes contribute to side reactions.[3] | |
| Presence of moisture. | - Use anhydrous tetrahydrofuran (THF) and ensure all glassware is thoroughly dried. Traces of water can lead to undesirable side reactions.[3][4] | |
| Formation of Multiple Products (e.g., dichlorinated species) | Over-chlorination due to excess NCS. | - Use a precise stoichiometry of NCS. Consider adding the NCS portion-wise to the reaction mixture to maintain better control. |
| High reaction temperature. | - Perform the reaction at the recommended temperature (e.g., 40°C) and avoid excessive heating, which can promote further chlorination.[1] | |
| Product Discoloration (e.g., yellow or brown) | Formation of colored impurities. | - Avoid using a large excess of the chlorinating agent.[4]- Ensure the reaction is not overheated, as thermal decomposition can lead to colored byproducts.[4] |
| Air oxidation of the aniline product. | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in Product Isolation/Purification | Co-elution of impurities during column chromatography. | - Optimize the eluent system for column chromatography to achieve better separation.- Consider a preliminary purification step, such as recrystallization, if applicable. |
| Product loss during workup. | - Minimize the number of transfer steps.- When performing extractions, ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product. |
Experimental Protocol
Synthesis of this compound from Sulfanilamide
This protocol is based on a reported procedure for the synthesis of 4-amino-3-chlorobenzenesulfonamide.[1]
Materials:
-
Sulfanilamide
-
N-chlorosuccinimide (NCS)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated potassium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Under anhydrous and anaerobic conditions, dissolve 1 mmol of sulfanilamide in 12 mL of anhydrous tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2 mmol of N-chlorosuccinimide (NCS) powder to the solution.
-
Heat the reaction mixture to 40°C and stir for 25 hours.
-
After the reaction is complete, remove the solvent using a rotary evaporator.
-
Extract the residue with 30 mL of ethyl acetate.
-
Wash the organic layer sequentially with 5 mL of saturated potassium carbonate solution and 5 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Purify the crude product by column chromatography using an eluent of dichloromethane:ethyl acetate (7:1) to obtain the light yellow powdery product.
Visualizations
Reaction Pathway
References
Technical Support Center: Purification of 4-Amino-3-chlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-amino-3-chlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 4-amino-3-chlorobenzenesulfonamide?
A1: While specific impurity profiles are highly dependent on the synthetic route, common impurities may include starting materials, regioisomers, and byproducts from side reactions. For instance, if synthesized via chlorosulfonation of 2-chloroaniline followed by amination, potential impurities could include the starting 2-chloroaniline, isomeric aminobenzenesulfonamides, and over-chlorinated products. The amphoteric nature of sulfonamides can also present challenges in their separation from certain impurities.[1]
Q2: Which analytical techniques are recommended for assessing the purity of 4-amino-3-chlorobenzenesulfonamide?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection (FLD) is a robust method for quantifying the main compound and detecting impurities.[2][3] For definitive identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective.[3] Thin Layer Chromatography (TLC) can be used as a rapid, qualitative screening method to monitor the progress of the purification.
Q3: What is the recommended general approach for the purification of 4-amino-3-chlorobenzenesulfonamide?
A3: Recrystallization is the most common and effective method for purifying 4-amino-3-chlorobenzenesulfonamide. The choice of solvent is critical and should be experimentally determined. If recrystallization fails to remove closely related impurities, column chromatography or preparative HPLC may be necessary. Given the amino group, it's also possible to purify the compound by forming a salt, recrystallizing the salt, and then neutralizing it back to the free amine.[4][5]
Troubleshooting Recrystallization
Problem: My 4-amino-3-chlorobenzenesulfonamide is "oiling out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| The solution is too concentrated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool slowly.[6] |
| The cooling rate is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[7] |
| Impurities are depressing the melting point. | Try a different recrystallization solvent or consider a pre-purification step like activated charcoal treatment if colored impurities are present.[6] |
| The chosen solvent is inappropriate. | Experiment with different solvents or solvent mixtures. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] |
Problem: No crystals are forming even after the solution has cooled.
| Possible Cause | Suggested Solution |
| The solution is not saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[6][7] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[6][7] |
| The cooling process is incomplete. | If crystals do not form at room temperature, try cooling the flask in an ice bath to further decrease solubility.[6] |
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
A systematic approach to finding a suitable recrystallization solvent is crucial. Due to the presence of polar amino and sulfonamide groups, polar solvents are a good starting point.
Materials:
-
Crude 4-amino-3-chlorobenzenesulfonamide
-
Small test tubes
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, and non-polar anti-solvents like hexanes or heptane).[4][6][7][8]
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the selected solvent dropwise at room temperature and observe the solubility. A good solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water bath and continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good crop of pure crystals upon cooling.
-
If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" anti-solvent (in which it is insoluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. Common mixtures include methanol/water and ethyl acetate/heptane.[7][8]
Protocol 2: General Recrystallization Procedure
Materials:
-
Crude 4-amino-3-chlorobenzenesulfonamide
-
Selected recrystallization solvent (e.g., methanol or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude 4-amino-3-chlorobenzenesulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
If insoluble impurities or activated charcoal are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
Data Presentation
Table 1: Solubility of Structurally Similar Compounds (Qualitative Guide)
| Compound | Solvent | Temperature | Solubility | Reference |
| p-Aminobenzoic acid | Water | 14°C | 0.21 g/100 mL | [6] |
| p-Aminobenzoic acid | Water | 100°C | 5.9 g/100 mL | [6] |
| p-Aminobenzoic acid | Ethanol | 25°C | 11.2 g/100 mL | [6] |
| p-Aminobenzoic acid | Acetone | 25°C | 15.8 g/100 mL | [6] |
| Sulfapyridine | Water | 37°C | 49.5 mg/100 cm³ | [9] |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. srdata.nist.gov [srdata.nist.gov]
Technical Support Center: Recrystallization of 2-Chloro-4-sulfamoylaniline
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on selecting an appropriate solvent and performing the recrystallization of 2-Chloro-4-sulfamoylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
Recrystallization is a purification technique used to remove impurities from a solid compound.[1] The process involves dissolving the crude solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should meet the following criteria:
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High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.[1]
-
Low solubility at room temperature or below: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[1]
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Does not react with the compound: The solvent should be chemically inert towards this compound.
-
Volatile enough to be easily removed from the crystals: The solvent should have a relatively low boiling point for easy drying of the purified crystals.
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Non-toxic, inexpensive, and non-flammable: Safety and cost are important practical considerations.
Q3: Based on the structure of this compound, what types of solvents are likely to be effective?
This compound possesses both polar (amino and sulfamoyl groups) and non-polar (chlorinated benzene ring) features. This suggests that solvents of intermediate polarity or mixed solvent systems may be effective. The principle of "like dissolves like" suggests that polar solvents will interact well with the polar functional groups.[2] Therefore, polar protic solvents like ethanol or methanol, or a mixture of a polar solvent with a non-polar co-solvent (like water or hexane), are good starting points for screening.[3]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - The solvent is not appropriate. - Insufficient solvent is used. | - Try a more polar solvent or a mixed solvent system. - Add more hot solvent in small increments until the solid dissolves.[4] |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. - The rate of cooling is too rapid. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[5] - Scratch the inside of the flask with a glass rod to induce nucleation.[6] - Add a seed crystal of pure this compound.[6] - Allow the solution to cool more slowly.[4] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. - The solution is cooling too quickly. - High level of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[4] - Consider using a different solvent with a lower boiling point. - If impurities are suspected, consider a preliminary purification step like treatment with activated carbon. |
| The yield of recrystallized product is low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.[4] - Ensure the filtration apparatus is pre-heated before hot filtration.[4] - Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| The recrystallized product is still impure. | - The chosen solvent dissolves the impurity as well as the product. - The cooling was too rapid, trapping impurities within the crystal lattice. | - Select a solvent where the impurity is either very soluble or insoluble at all temperatures. - Ensure slow cooling to allow for the formation of pure crystals.[1] |
Experimental Protocols
Protocol 1: Solvent Screening
This protocol outlines a method for systematically testing a range of solvents to find the most suitable one for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different test solvent to each test tube at room temperature.
-
Agitate the tubes and observe the solubility. A good solvent should not dissolve the compound at room temperature.
-
For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a heating block or water bath to the boiling point of the solvent.
-
Observe the solubility at the boiling point. The compound should be completely soluble. Add more solvent dropwise if necessary to achieve full dissolution.
-
Allow the test tubes with dissolved solid to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to promote further crystallization.
-
Observe the quantity and quality of the crystals formed.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Poor |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Soluble | Very Soluble | Poor |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate |
| Toluene | Insoluble | Sparingly Soluble | Poor |
| Hexane | Insoluble | Insoluble | None |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Soluble | Excellent |
Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.
Protocol 2: Recrystallization of this compound using an Ethanol/Water System
Based on preliminary screening, an ethanol/water mixed solvent system is often a good choice for compounds with both polar and non-polar characteristics.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial for obtaining a pure final product.
-
Crystallization: Heat the solution to boiling. Slowly add hot water dropwise until the solution becomes slightly cloudy (this is the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Minimizing Impurity Formation in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in obtaining high-purity sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in sulfonamide synthesis?
A1: The most frequently encountered impurities in the synthesis of sulfonamides from sulfonyl chlorides and amines include:
-
Sulfonic Acids: Formed by the hydrolysis of the sulfonyl chloride starting material in the presence of water.
-
Disulfonamides: Result from the reaction of the initially formed sulfonamide with a second molecule of the sulfonyl chloride, a phenomenon also known as over-sulfonylation.
-
Unreacted Starting Materials: Residual amine or sulfonyl chloride starting materials can remain in the final product if the reaction does not go to completion.
-
Side-Products from Sulfonyl Chloride Synthesis: Impurities can be carried over from the preparation of the sulfonyl chloride itself, which often involves harsh reagents.
Q2: How can I prevent the formation of sulfonic acid impurities?
A2: The formation of sulfonic acid impurities is primarily due to the hydrolysis of the highly reactive sulfonyl chloride. To minimize this, it is crucial to conduct the reaction under strictly anhydrous (dry) conditions. This includes using anhydrous solvents, drying glassware thoroughly before use, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Q3: What reaction conditions favor the formation of disulfonamide impurities?
A3: Disulfonamide impurities are more likely to form when a less nucleophilic (less reactive) amine is used, or when there is a localized excess of the sulfonyl chloride. The use of certain bases can also influence the formation of this byproduct. Slower, controlled addition of the sulfonyl chloride to the amine solution can help to minimize its formation.
Q4: Can the choice of base affect the purity of my sulfonamide product?
A4: Yes, the choice of base is critical. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] Pyridine is a commonly used base; however, it can sometimes be nucleophilic and participate in side reactions. Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred to minimize side reactions and improve the purity of the final product.
Q5: How can I effectively purify my crude sulfonamide product?
A5: Recrystallization is a highly effective method for purifying solid sulfonamide products.[2][3] The choice of solvent is crucial; an ideal solvent will dissolve the sulfonamide well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures. Common solvent systems for sulfonamide recrystallization include ethanol-water or isopropanol-water mixtures.[2] For impurities that are difficult to remove by recrystallization, column chromatography can be employed.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during sulfonamide synthesis.
Issue 1: Low Yield of the Desired Sulfonamide
Symptoms:
-
The isolated product mass is significantly lower than the theoretical yield.
-
TLC or HPLC analysis of the crude product shows a large amount of unreacted starting materials.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor quality of sulfonyl chloride | Ensure the sulfonyl chloride is fresh or has been stored properly under anhydrous conditions. Consider purifying the sulfonyl chloride before use if its quality is suspect. |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or gently increasing the temperature. |
| Steric hindrance | If either the sulfonyl chloride or the amine is sterically hindered, the reaction rate may be significantly reduced. Increasing the reaction temperature or reaction time may help. In some cases, an alternative synthetic route may be necessary. |
| Product degradation | Some sulfonamides may be unstable under the reaction or workup conditions. Ensure the workup procedure is appropriate and avoid prolonged exposure to harsh acidic or basic conditions. |
Issue 2: Presence of a Significant Amount of Sulfonic Acid Impurity
Symptoms:
-
A polar spot on the TLC plate that does not correspond to the starting materials or the desired product.
-
An early-eluting peak in reverse-phase HPLC analysis.
-
The isolated product may be difficult to handle or have a "wet" appearance.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of water in the reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Hydrolysis during workup | Minimize the time the reaction mixture is in contact with aqueous solutions during the workup procedure. If possible, use a non-aqueous workup. |
Issue 3: Formation of Disulfonamide Impurity
Symptoms:
-
A less polar spot on the TLC plate compared to the desired sulfonamide.
-
A later-eluting peak in reverse-phase HPLC analysis.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Localized excess of sulfonyl chloride | Add the sulfonyl chloride solution dropwise to the amine solution with vigorous stirring to ensure rapid mixing and prevent localized high concentrations. |
| Use of a highly reactive sulfonyl chloride with a less reactive amine | Perform the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate. |
| Incorrect stoichiometry | Ensure that the molar ratio of amine to sulfonyl chloride is appropriate, typically with a slight excess of the amine. |
Data Presentation
The following table summarizes the impact of different bases on the yield and purity of a model sulfonamide synthesis.
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) (by HPLC) | Disulfonamide Impurity (%) |
| Pyridine | Dichloromethane | 25 | 85 | 92 | 5 |
| Triethylamine | Dichloromethane | 25 | 92 | 97 | 1.5 |
| Diisopropylethylamine | Dichloromethane | 25 | 90 | 98 | <1 |
| Sodium Bicarbonate (aq) | Dichloromethane/Water | 25 | 75 | 88 | 3 |
Note: Data is compiled and representative of typical outcomes and may vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis Minimizing Impurity Formation
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
Protocol 2: Recrystallization of Crude Sulfonamide
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. Ethanol/water or isopropanol/water are common choices.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for common sulfonamide synthesis impurities.
Caption: Formation pathways of the desired product and common impurities.
References
Technical Support Center: Synthesis of 2-Chloro-4-sulfamoylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and scale-up of 2-Chloro-4-sulfamoylaniline.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific problems you may encounter during your experiments.
FAQ 1: What is the common synthesis route for this compound?
The most industrially viable method for synthesizing this compound (also known as 4-amino-3-chlorobenzenesulfonamide) involves a two-step process starting from 2-chloroaniline.[1]
-
Chlorosulfonation: 2-chloroaniline undergoes electrophilic aromatic substitution with a sulfonating agent, typically chlorosulfonic acid, to form 4-amino-3-chlorobenzenesulfonyl chloride. The amino (-NH2) and chloro (-Cl) groups on the benzene ring direct the incoming sulfonyl chloride group primarily to the para-position relative to the amino group.
-
Amidation: The resulting 4-amino-3-chlorobenzenesulfonyl chloride is then reacted with ammonia to form the final product, this compound.
Caption: General synthesis route for this compound.
Troubleshooting Guide: Chlorosulfonation Step
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 4-amino-3-chlorobenzenesulfonyl chloride | Incomplete reaction due to insufficient sulfonating agent or reaction time. | Ensure at least a stoichiometric amount of chlorosulfonic acid is used. Monitor the reaction progress using TLC or HPLC and consider extending the reaction time if necessary. |
| Side reactions due to high temperatures. | The reaction is exothermic. Maintain a low temperature (e.g., 0-10°C) during the addition of chlorosulfonic acid to minimize the formation of byproducts. | |
| Hydrolysis of the sulfonyl chloride intermediate. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress. | |
| Formation of Disubstituted Byproducts | Excess of sulfonating agent. | Carefully control the stoichiometry of the reactants. A slight excess of 2-chloroaniline may help to consume the sulfonating agent. |
| High reaction temperature. | Higher temperatures can favor the formation of disubstituted products. Maintain a low and controlled temperature throughout the reaction. | |
| Product is Dark-colored or Contains Tar-like Impurities | Use of a large excess of chlorosulfonic acid. | Reduce the excess of chlorosulfonic acid to the minimum required for complete conversion. |
| Reaction temperature was too high, leading to decomposition. | Perform the reaction at a lower temperature and monitor to avoid prolonged heating. |
Troubleshooting Guide: Amidation Step
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure an adequate excess of ammonia is used to drive the reaction to completion. The reaction can be carried out in a suitable solvent like N-methylpyrrolidone (NMP) which can also help to trap the HCl byproduct.[2] |
| Hydrolysis of the sulfonyl chloride intermediate before amidation. | Ensure the intermediate is kept in anhydrous conditions before and during the amidation step. | |
| Formation of byproducts. | The primary byproduct is often the hydrochloride salt of the starting amine. This can be minimized by using a suitable base or an excess of ammonia. | |
| Difficulty in Product Isolation/Purification | The product and byproducts have similar solubility. | Recrystallization from a suitable solvent system can be effective. Consider washing the crude product with water to remove any ammonium chloride formed. |
| Scale-up Issues: Poor Heat Transfer | The amidation reaction can be exothermic. | On a larger scale, ensure efficient stirring and cooling systems are in place to manage the heat generated and maintain a controlled temperature. |
| Scale-up Issues: Inefficient Mixing | Poor mixing can lead to localized high concentrations of reactants and side reactions. | Use appropriate reactor geometry and agitation speed to ensure homogenous mixing of the reactants. |
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Chlorosulfonation of 2-Chloroaniline
This protocol describes the synthesis of the intermediate, 4-amino-3-chlorobenzenesulfonyl chloride.
Materials:
-
2-Chloroaniline
-
Chlorosulfonic acid
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve 2-chloroaniline in the anhydrous solvent.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add chlorosulfonic acid (at least 1 molar equivalent) dropwise to the stirred solution, maintaining the temperature below 10°C. The reaction is exothermic and will generate HCl gas, so ensure proper ventilation.
-
After the addition is complete, continue stirring at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be carefully quenched by pouring it onto crushed ice.
-
The precipitated solid, 4-amino-3-chlorobenzenesulfonyl chloride, is then collected by filtration, washed with cold water, and dried under vacuum.
Amidation of 4-Amino-3-chlorobenzenesulfonyl chloride
This protocol outlines the conversion of the intermediate to the final product.
Materials:
-
4-Amino-3-chlorobenzenesulfonyl chloride
-
Aqueous ammonia or ammonium chloride
-
A suitable solvent (e.g., N-methylpyrrolidone (NMP), acetone, or water)
Procedure:
-
Suspend or dissolve 4-amino-3-chlorobenzenesulfonyl chloride in the chosen solvent in a reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the mixture with vigorous stirring. The temperature should be maintained at a low level.
-
After the addition, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water to remove any inorganic salts, and then dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain a higher purity product.
Data Presentation
| Parameter | Lab Scale (e.g., 10g) | Pilot/Industrial Scale (e.g., 100kg) | Potential Scale-up Issues & Considerations |
| Yield | Typically higher and more reproducible. | May decrease due to issues with mixing, heat transfer, and mass transfer. | Optimization of reaction conditions and equipment design is crucial. |
| Purity/Impurity Profile | Generally higher purity. | May see an increase in impurities due to localized hot spots, longer reaction times, and less efficient mixing. | Stringent temperature control and efficient agitation are critical. |
| Reaction Time | Shorter due to efficient heat and mass transfer. | Often longer to allow for controlled addition of reagents and effective heat dissipation. | The impact of longer reaction times on product stability and byproduct formation needs to be evaluated. |
| Heat Transfer | Efficient due to high surface area to volume ratio. | Less efficient, posing a risk of runaway reactions, especially during the exothermic chlorosulfonation step. | Use of jacketed reactors with efficient cooling systems is essential. |
| Mixing | Generally efficient. | Can be challenging, leading to non-uniform reaction conditions. | Selection of appropriate agitator design and speed is important for maintaining homogeneity. |
References
managing exothermic reactions in 2-Chloro-4-sulfamoylaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-sulfamoylaniline. The synthesis, particularly the initial chlorosulfonation step, involves a significant exothermic reaction that requires careful management to ensure safety, product quality, and optimal yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
The primary exothermic step is the electrophilic aromatic substitution reaction between 2-chloroaniline and chlorosulfonic acid to form 4-amino-3-chlorobenzenesulfonyl chloride. This reaction is highly energetic and can lead to a runaway reaction if not properly controlled.
Q2: What are the main safety hazards associated with this synthesis?
The main hazards stem from the reagents and the reaction itself:
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing large amounts of heat and toxic fumes (hydrochloric acid and sulfuric acid).[1][2] It is a strong oxidizing agent and can cause severe burns upon contact.[2]
-
Exothermic Reaction: The chlorosulfonation of 2-chloroaniline is highly exothermic. A loss of cooling or too rapid addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.
-
2-Chloroaniline: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6][7][8]
-
Hydrogen Chloride Gas: The reaction evolves significant amounts of hydrogen chloride gas, which is corrosive and toxic.[9]
Q3: What are the most common side reactions and byproducts in this synthesis?
Common side reactions and byproducts include:
-
Hydrolysis of the Sulfonyl Chloride: The intermediate, 4-amino-3-chlorobenzenesulfonyl chloride, is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid (4-amino-3-chlorobenzenesulfonic acid).[10] This reduces the yield of the final product.
-
Formation of Colored Impurities: Overheating or the use of excess chlorosulfonic acid can lead to the formation of colored, tar-like substances.[11]
-
Formation of Di-substituted Products: While the primary product is the para-substituted sulfonamide, some ortho-substitution may occur.
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-chloroaniline.
Q4: Why is it crucial to maintain anhydrous conditions during the reaction?
Maintaining anhydrous (water-free) conditions is critical to prevent the hydrolysis of chlorosulfonic acid and the 4-amino-3-chlorobenzenesulfonyl chloride intermediate.[10] Water reacts violently with chlorosulfonic acid, generating excessive heat and reducing its effectiveness as a sulfonating agent. Hydrolysis of the sulfonyl chloride intermediate leads to the formation of the sulfonic acid, which will not proceed to the desired sulfonamide in the subsequent amidation step, thus lowering the overall yield.[10]
Troubleshooting Guide
Issue 1: Reaction Temperature Rises Uncontrollably (Runaway Reaction)
| Possible Cause | Troubleshooting Steps |
| Too rapid addition of 2-chloroaniline to chlorosulfonic acid. | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., use a colder bath like an ice-salt mixture). 3. If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture. 4. For future runs, add the 2-chloroaniline dropwise at a much slower rate, carefully monitoring the internal temperature. |
| Inadequate cooling. | 1. Ensure the reaction vessel is adequately submerged in the cooling bath. 2. Check the flow and temperature of the coolant. 3. Use a larger cooling bath or a more efficient cooling medium. 4. Ensure efficient stirring to promote heat transfer to the vessel walls. |
| Incorrect stoichiometry (excessive 2-chloroaniline at the start). | 1. Always add the 2-chloroaniline to the chlorosulfonic acid, not the other way around, to maintain an excess of the sulfonating agent. 2. Verify all calculations for molar equivalents before starting the reaction. |
Issue 2: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the sulfonyl chloride intermediate. | 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10] |
| Incomplete chlorosulfonation. | 1. Monitor the reaction progress using TLC or other appropriate analytical methods to ensure the complete consumption of 2-chloroaniline. 2. Consider extending the reaction time or slightly increasing the reaction temperature after the initial exothermic phase, while carefully monitoring for side reactions. |
| Incomplete amidation. | 1. Ensure the correct stoichiometry of the ammonia source (e.g., ammonium hydroxide) is used in the second step. 2. Verify the pH of the reaction mixture during amidation to ensure it is sufficiently basic. 3. Allow for adequate reaction time for the amidation to go to completion. |
| Loss of product during workup. | 1. When quenching the reaction mixture with ice, do so slowly and with vigorous stirring to prevent localized heating and potential degradation. 2. During extraction and washing steps, minimize the time the product is in contact with aqueous layers to reduce the risk of hydrolysis. |
Issue 3: Product is Dark-Colored or Contains Tar-like Impurities
| Possible Cause | Troubleshooting Steps |
| Reaction temperature was too high. | 1. Maintain a low temperature (typically 0-10 °C) during the addition of 2-chloroaniline. 2. Avoid localized heating by ensuring efficient stirring. |
| Excess chlorosulfonic acid. | 1. Use the minimum effective amount of chlorosulfonic acid. While a molar excess is typically required, a large excess can lead to side reactions.[11] 2. Optimize the stoichiometry in small-scale experiments before proceeding to a larger scale. |
| Impure starting materials. | 1. Ensure the 2-chloroaniline is of high purity and free from colored impurities. Consider distillation if necessary. |
Experimental Protocols
Key Experiment: Chlorosulfonation of 2-Chloroaniline
This protocol is adapted from established methods for the sulfonation of chloroaniline derivatives.
Materials:
-
2-Chloroaniline
-
Chlorosulfonic acid
-
Anhydrous solvent (e.g., dichloromethane)
-
Crushed ice
-
Concentrated ammonium hydroxide
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath (ice-salt or dry ice-acetone)
-
Gas outlet/scrubber for HCl gas
Procedure:
-
In a fume hood, equip a dry three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Protect the apparatus from atmospheric moisture with a drying tube or by maintaining a positive pressure of an inert gas.
-
Place chlorosulfonic acid (typically 4-5 molar equivalents) in the flask and cool it to 0-5 °C using an ice-salt bath.
-
Slowly add 2-chloroaniline (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction by TLC until the starting material is no longer detectable.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
The precipitated 4-amino-3-chlorobenzenesulfonyl chloride can then be filtered and washed with cold water.
-
For the subsequent amidation, the crude sulfonyl chloride is typically added portion-wise to a cooled, stirred solution of concentrated ammonium hydroxide.
-
The resulting this compound precipitates and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Chlorosulfonic Acid : 2-Chloroaniline) | 4:1 to 5:1 | Ensures complete conversion of the starting material. A large excess can lead to increased side products. |
| Addition Temperature | 0 - 10 °C | Crucial for controlling the highly exothermic reaction and minimizing the formation of impurities. |
| Reaction Time (Chlorosulfonation) | 1 - 3 hours | Dependent on scale and efficiency of mixing. Reaction should be monitored to completion. |
| Quenching Temperature | < 10 °C | Slow, controlled addition to ice is critical to manage the heat generated during the hydrolysis of excess chlorosulfonic acid. |
Visualizations
Caption: Workflow for Managing Exothermic Chlorosulfonation.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. cedrec.com [cedrec.com]
- 2. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. 2-Chloroaniline | 95-51-2 [chemicalbook.com]
- 6. 2-クロロアニリン technical, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 2-Chloro-4-sulfamoylaniline for Process Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of process impurities in 2-Chloro-4-sulfamoylaniline. The information is presented in a question-and-answer format to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities in the synthesis of this compound?
A1: The synthesis of this compound likely involves the chlorosulfonation of 2-chloroaniline followed by amination. Based on this synthetic route, potential process-related impurities can be categorized as follows:
-
Starting Materials: Unreacted 2-chloroaniline.
-
Intermediates: 4-amino-3-chlorobenzene-1-sulfonyl chloride.
-
By-products: Isomeric impurities such as 2-amino-3-chlorobenzenesulfonamide and other regioisomers formed during the chlorosulfonation step. Dimer impurities and other related substances may also be formed.
-
Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification steps.
Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the impurity profiling of this compound due to its ability to separate a wide range of organic compounds.[1][2] Other valuable techniques include:
-
Gas Chromatography (GC): Primarily used for the analysis of volatile organic impurities, such as residual solvents.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural characterization of unknown impurities by providing molecular weight information.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated impurities.[5]
Troubleshooting Guides for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing process impurities in this compound. Below are common issues and troubleshooting steps.
Issue 1: Poor Resolution or Overlapping Peaks
-
Possible Causes:
-
Inappropriate mobile phase composition (pH, solvent ratio).
-
Column degradation or contamination.
-
Sample overload.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the pH or the organic modifier concentration to improve separation. Consider using a gradient elution.[6]
-
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the column.[6]
-
Reduce Sample Load: Decrease the injection volume or the sample concentration.[6]
-
Issue 2: Baseline Noise or Drift
-
Possible Causes:
-
Troubleshooting Steps:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[7][8]
-
System Cleaning: Use high-purity solvents and flush the system to remove contaminants.[7]
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.[6]
-
Detector Maintenance: Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need replacement.[7]
-
Issue 3: Ghost Peaks
-
Possible Causes:
-
Contamination in the injection system or mobile phase.
-
Carryover from a previous injection.[7]
-
-
Troubleshooting Steps:
-
Clean Injection System: Clean the autosampler needle and injection port.
-
Use Fresh Mobile Phase: Prepare fresh mobile phase with high-purity solvents.
-
Blank Injections: Run blank injections (mobile phase only) to confirm if the ghost peaks are from the system.
-
Issue 4: Inconsistent Retention Times
-
Possible Causes:
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Pump malfunction leading to inconsistent flow rate.
-
Column aging.
-
-
Troubleshooting Steps:
-
Ensure Consistent Mobile Phase: Prepare mobile phase accurately and consistently.
-
Use a Column Oven: Maintain a stable column temperature using a column oven.
-
Pump Maintenance: Check pump seals and check valves for wear and tear.
-
Equilibrate Column: Ensure the column is fully equilibrated with the mobile phase before each injection.
-
Data Presentation
Table 1: Potential Process Impurities of this compound
| Impurity Name | Potential Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloroaniline | Starting Material | C₆H₆ClN | 127.57 |
| 4-Amino-3-chlorobenzene-1-sulfonyl chloride | Intermediate | C₆H₅Cl₂NO₂S | 242.09 |
| 2-Amino-3-chlorobenzenesulfonamide | Isomeric By-product | C₆H₇ClN₂O₂S | 206.65 |
| Dimer of this compound | By-product | C₁₂H₁₁Cl₂N₃O₄S₂ | 412.27 |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.
Mandatory Visualization
Caption: Synthesis pathway and potential impurities of this compound.
Caption: General workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 3. This compound | 53297-68-0 [chemicalbook.com]
- 4. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
- 5. CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-sulfamoylaniline Assay
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Chloro-4-sulfamoylaniline, a key chemical intermediate, is paramount in various stages of chemical synthesis and pharmaceutical development. Ensuring the reliability of analytical data necessitates the validation of the methods used for its assay. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Capillary Electrophoresis (CE). The comparison is supported by representative experimental data to illustrate the performance of each method.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a trade-off between factors such as sensitivity, selectivity, speed, and operational cost. The following table summarizes the typical performance characteristics of a validated RP-HPLC method compared to a Capillary Electrophoresis method for the assay of this compound.
| Parameter | RP-HPLC Method | Capillary Electrophoresis Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 5 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 5.0 µg/mL |
| Selectivity | High | High |
| Run Time | ~15 minutes | ~10 minutes |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are the outlined protocols for the two compared techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 278 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Samples are accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.
-
Filtration through a 0.45 µm syringe filter prior to injection is required.
5. Calibration:
-
A series of calibration standards are prepared by diluting a stock solution of the reference standard in the mobile phase.
Capillary Electrophoresis (CE)
1. Instrumentation:
-
Capillary electrophoresis system with a UV-Vis detector.
-
Fused silica capillary (e.g., 50 µm i.d., 60 cm total length).
2. Reagents and Standards:
-
Sodium tetraborate
-
Boric acid
-
Sodium hydroxide
-
Water (deionized)
-
This compound reference standard
3. Electrophoretic Conditions:
-
Background Electrolyte (BGE): 20 mM Borate buffer (pH 9.2).
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
4. Sample Preparation:
-
Samples are accurately weighed and dissolved in the background electrolyte to a concentration within the calibration range.
-
Filtration through a 0.22 µm syringe filter prior to injection is recommended.
5. Calibration:
-
A series of calibration standards are prepared by diluting a stock solution of the reference standard in the background electrolyte.
Mandatory Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
Navigating the Maze of Impurities: A Comparative Guide to LC-MS Methods for Profiling 2-Chloro-4-sulfamoylaniline
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Impurity profiling, the identification and quantification of unwanted chemical entities, is a critical step in the pharmaceutical development process, guided by stringent regulatory standards. This guide provides a comparative overview of two powerful Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the impurity profiling of 2-Chloro-4-sulfamoylaniline, a key intermediate in the synthesis of several sulfonamide drugs. We will explore a hypothetical impurity profile and present detailed experimental protocols to assist in the development of robust analytical methods.
The presence of impurities in an API can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as Q3A and Q3B, that outline the thresholds for reporting, identifying, and qualifying impurities.[2][3][4] These guidelines are essential for ensuring that any impurity present in a drug product has been assessed for its potential impact on safety.[5]
The Analytical Arsenal: LC-MS Approaches for Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information about unknown compounds.[6][7] For the impurity profiling of this compound, we will compare two common LC-MS approaches:
-
LC-MS/MS with a Triple Quadrupole (QqQ) Mass Spectrometer: This targeted approach is highly sensitive and quantitative, making it ideal for monitoring known impurities and degradation products.
-
High-Resolution Mass Spectrometry (HRMS) with a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer: This untargeted approach provides accurate mass measurements, enabling the identification and structural elucidation of unknown impurities.[8]
Hypothetical Impurity Profile of this compound
Based on the structure of this compound and known degradation pathways of related sulfonamides and chloroanilines, a hypothetical impurity profile is presented below.[9][10][11] These potential impurities could arise from hydrolysis, oxidation, or incomplete reaction during synthesis.
| Impurity ID | Hypothetical Structure Name | Potential Origin | Molecular Weight ( g/mol ) | LC-MS/MS (QqQ) Detection (Hypothetical MRM) | HRMS (Q-TOF) Detection (Hypothetical m/z) |
| API | This compound | - | 206.65 | 207.0 > 106.1 | 207.0047 |
| IMP-1 | 2-Chloro-4-aminobenzoic acid | Hydrolysis of sulfamoyl group | 171.59 | 172.0 > 126.0 | 172.0114 |
| IMP-2 | 4-Sulfamoylaniline | Dechlorination | 172.20 | 173.0 > 106.1 | 173.0383 |
| IMP-3 | 2-Chloro-4-sulfonic acid aniline | Oxidation | 207.65 | 208.0 > 127.0 | 207.9891 |
| IMP-4 | 4-Amino-3-chlorophenol | Degradation[9] | 143.57 | 144.0 > 108.0 | 144.0165 |
Experimental Workflow: A Tale of Two Methods
The general workflow for impurity profiling using either LC-MS/MS or HRMS is similar in the initial stages, involving sample preparation and chromatographic separation. The key differences lie in the mass spectrometric detection and data analysis.
Caption: Experimental workflow for impurity profiling using LC-MS.
Detailed Experimental Protocols
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the LC system.
Liquid Chromatography (Common for both methods)
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water[12]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[12]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Method 1: LC-MS/MS (Triple Quadrupole)
This method is ideal for the sensitive and selective quantification of known impurities.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
MRM Transitions: As specified in the Hypothetical Impurity Profile table. The collision energies for each transition would need to be optimized.
Method 2: High-Resolution Mass Spectrometry (Q-TOF)
This method is employed for the detection and identification of both expected and unexpected impurities.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Full Scan MS and Auto MS/MS
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 4.0 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Fragmentor Voltage: 175 V
-
Collision Energy: Ramped (e.g., 10-40 eV for MS/MS scans)
-
Data Acquisition: Acquire data in centroid mode with a reference mass for continuous calibration to ensure high mass accuracy.
Comparison of Method Performance
| Feature | LC-MS/MS (Triple Quadrupole) | High-Resolution MS (Q-TOF) |
| Primary Application | Targeted quantification of known impurities. | Untargeted screening and identification of unknown impurities. |
| Sensitivity | Excellent (sub-ppb levels achievable). | Very good (low ppb levels achievable). |
| Selectivity | Very high due to MRM. | High, based on accurate mass. |
| Quantitative Accuracy | High, excellent for routine QC. | Good, can be used for semi-quantification of unknowns. |
| Identification Capability | Limited to pre-defined MRM transitions. | Excellent, provides elemental composition and fragmentation data for structural elucidation.[8] |
| Throughput | High for known analytes. | Lower, due to more complex data analysis. |
| Regulatory Standing | Well-established for quantitative analysis. | Increasingly accepted for impurity identification and characterization. |
Logical Relationship for Method Selection
The choice between these two powerful techniques depends on the stage of drug development and the specific goals of the impurity profiling study.
Caption: Logic for selecting an LC-MS method for impurity profiling.
Conclusion
The impurity profiling of this compound is a critical aspect of ensuring the quality and safety of pharmaceuticals derived from it. Both LC-MS/MS with a triple quadrupole instrument and High-Resolution MS with a Q-TOF instrument offer powerful, complementary capabilities. For routine quality control and monitoring of known impurities, the sensitivity and quantitative accuracy of a QqQ-based method are unparalleled. For development and investigational purposes, where the identification of unknown degradation products and process impurities is paramount, the accurate mass and structural elucidation capabilities of a Q-TOF system are essential. A comprehensive impurity profiling strategy often leverages both technologies to build a complete picture of the impurity landscape, ensuring compliance with regulatory expectations and ultimately safeguarding patient health.
References
- 1. biomedres.us [biomedres.us]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ijdra.com [ijdra.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chimia.ch [chimia.ch]
- 8. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of aqueous 4-chloroaniline by ozonolysis and combined gamma-rays-ozone processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journalofchemistry.org [journalofchemistry.org]
A Comparative Guide to the Synthetic Routes of 4-amino-3-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-amino-3-chlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on reaction conditions, reagent usage, and overall efficiency, supported by experimental data to inform selection for laboratory and industrial applications.
Introduction
4-amino-3-chlorobenzenesulfonamide is a crucial building block in medicinal chemistry. The strategic positioning of its amino, chloro, and sulfonamide functional groups allows for diverse chemical modifications, making it a valuable precursor for the development of novel therapeutic agents. The selection of an optimal synthetic route is critical for ensuring cost-effectiveness, scalability, and sustainability. This guide compares two distinct pathways: the chlorination of an aminobenzenesulfonamide precursor (Route 1) and the sulfonamidation of a chlorinated aniline derivative (Route 2).
Comparative Analysis of Synthetic Routes
The two routes are broken down into their key transformations, with quantitative data presented for a comprehensive comparison.
Route 1: Synthesis starting from Acetanilide
This route involves the initial formation of a protected aminobenzenesulfonamide, followed by chlorination and subsequent deprotection.
Route 2: Synthesis starting from 2-Chloroaniline
This pathway begins with a chlorinated precursor, which is then functionalized with the sulfonamide group.
Data Presentation
The following tables summarize the quantitative data for each key reaction step in the proposed synthetic routes.
Table 1: Quantitative Data for Route 1 - Starting from Acetanilide
| Step | Reaction | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1a | Chlorosulfonation | Acetanilide | Chlorosulfonic acid | None | 60-70 | 2 | ~80 |
| 1b | Amination | p-Acetamidobenzenesulfonyl chloride | Aqueous Ammonia | Water | 70 | 1 | High |
| 1c | Chlorination | p-Acetamidobenzenesulfonamide | N-Chlorosuccinimide (NCS) | Acetic acid | Room Temp | 2 | ~75 |
| 1d | Hydrolysis | 4-Acetamido-3-chlorobenzenesulfonamide | Hydrochloric acid | Water | 100 | 1 | High |
Table 2: Quantitative Data for Route 2 - Starting from 2-Chloroaniline
| Step | Reaction | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2a | Sulfonation | 2-Chloroaniline | Fuming Sulfuric Acid (20% SO₃) | None | 120 | 8 | ~70 |
| 2b | Chlorination | 4-Amino-3-chlorobenzenesulfonic acid | Thionyl chloride, DMF (cat.) | Dichloromethane | Reflux | 4 | ~90 |
| 2c | Amination | 4-Amino-3-chlorobenzenesulfonyl chloride | Aqueous Ammonia | Water | Room Temp | 1 | High |
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
Route 1: Experimental Protocols
Step 1a: Chlorosulfonation of Acetanilide
-
In a fume hood, slowly add acetanilide (1.0 eq) in portions to an excess of chlorosulfonic acid (≥ 4.0 eq) with stirring, while maintaining the temperature below 10°C using an ice bath.
-
After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for 2 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated p-acetamidobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried.
Step 1b: Amination of p-Acetamidobenzenesulfonyl chloride
-
Add the crude p-acetamidobenzenesulfonyl chloride (1.0 eq) to an excess of concentrated aqueous ammonia.
-
Heat the mixture to 70°C for 1 hour.
-
Cool the reaction mixture and collect the precipitated p-acetamidobenzenesulfonamide by filtration. Wash with cold water and dry.
Step 1c: Chlorination of p-Acetamidobenzenesulfonamide
-
Dissolve p-acetamidobenzenesulfonamide (1.0 eq) in glacial acetic acid.
-
Add N-chlorosuccinimide (1.05 eq) in portions to the solution at room temperature with stirring.
-
Continue stirring for 2 hours.
-
Pour the reaction mixture into ice water.
-
Collect the precipitated 4-acetamido-3-chlorobenzenesulfonamide by filtration, wash with water, and dry.
Step 1d: Hydrolysis of 4-Acetamido-3-chlorobenzenesulfonamide
-
Suspend 4-acetamido-3-chlorobenzenesulfonamide (1.0 eq) in water and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the 4-amino-3-chlorobenzenesulfonamide, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Route 2: Experimental Protocols
Step 2a: Sulfonation of 2-Chloroaniline
-
In a fume hood, add 2-chloroaniline (1.0 eq) dropwise to fuming sulfuric acid (20% SO₃) with stirring, keeping the temperature below 30°C.
-
Heat the reaction mixture to 120°C for 8 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
The precipitated 4-amino-3-chlorobenzenesulfonic acid is collected by filtration, washed with cold water, and dried.
Step 2b: Formation of 4-Amino-3-chlorobenzenesulfonyl chloride
-
Suspend 4-amino-3-chlorobenzenesulfonic acid (1.0 eq) in dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (2.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude sulfonyl chloride.
Step 2c: Amination of 4-Amino-3-chlorobenzenesulfonyl chloride
-
Carefully add the crude 4-amino-3-chlorobenzenesulfonyl chloride (1.0 eq) to an excess of cold, concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring at room temperature for 1 hour.
-
Collect the precipitated 4-amino-3-chlorobenzenesulfonamide by filtration, wash with cold water, and recrystallize.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described.
A Comparative Guide to Furosemide Synthesis: 2,4-Dichloro-5-sulfamoylbenzoic Acid as the Cornerstone
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision influenced by factors such as yield, purity, cost, and scalability. This guide provides a detailed comparison of synthetic pathways to Furosemide, focusing on the prevalent use of 2,4-dichloro-5-sulfamoylbenzoic acid, while also exploring the potential, yet less documented, route commencing with 2-Chloro-4-sulfamoylaniline.
Furosemide, a potent loop diuretic, is a cornerstone in the management of edema and hypertension. Its synthesis has been approached through various pathways, with the route starting from 2,4-dichloro-5-sulfamoylbenzoic acid being the most established and extensively documented in scientific literature and patents.
Performance Comparison: A Tale of Two Precursors
The synthesis of Furosemide predominantly commences from 2,4-dichlorobenzoic acid, which is converted to the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, through a two-step process of chlorosulfonation and ammonolysis. This intermediate is then condensed with furfurylamine to yield Furosemide. In contrast, a synthetic route starting directly from this compound is not well-documented in publicly available scientific literature, suggesting it is a less common or perhaps less viable pathway for industrial production.
The following table summarizes the available quantitative data for the synthesis of Furosemide, primarily focusing on the well-established route.
| Parameter | 2,4-dichloro-5-sulfamoylbenzoic acid Route | This compound Route |
| Starting Material | 2,4-dichlorobenzoic acid | This compound |
| Key Intermediate | 2,4-dichloro-5-sulfamoylbenzoic acid | Not clearly documented |
| Overall Yield | 71.2% (as per a specific patent)[1] | Data not available in reviewed literature |
| Purity of Final Product | ≥99.0% (HPLC)[1] | Data not available in reviewed literature |
| Reaction Conditions | Multi-step process involving high temperatures (e.g., 130-150°C for chlorosulfonation)[2] | Data not available in reviewed literature |
| Key Advantages | Well-established, scalable, raw materials are readily available. | Unknown |
| Key Disadvantages | The final condensation step can have low yields (35-50%) in older methods, though newer methods show improvement.[3][4] | Lack of available data suggests potential challenges with feasibility, yield, or cost-effectiveness. |
Experimental Protocols: The Established Pathway
Below are the detailed methodologies for the key steps in the synthesis of Furosemide starting from 2,4-dichlorobenzoic acid.
Stage 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
This initial step introduces a sulfonyl chloride group to the benzene ring.
Protocol:
-
In a reaction vessel, charge 2,4-dichlorobenzoic acid and a catalyst such as sodium sulfate.[2]
-
Slowly add chlorosulfonic acid to the mixture.[2]
-
Heat the reaction mixture to a temperature between 130-150°C and maintain for 1 to 6 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
The product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, can be isolated by pouring the reaction mixture into ice water, followed by filtration.[2]
Stage 2: Ammonolysis of 2,4-Dichloro-5-carboxybenzenesulfonyl Chloride
This step converts the sulfonyl chloride to a sulfonamide.
Protocol:
-
The 2,4-dichloro-5-carboxybenzenesulfonyl chloride obtained from the previous step is reacted with ammonia.
-
This reaction yields 2,4-dichloro-5-sulfamoylbenzoic acid.
Stage 3: Condensation with Furfurylamine
This is the final step where the furan ring is introduced to form Furosemide.
Protocol:
-
In a suitable solvent, dissolve 2,4-dichloro-5-sulfamoylbenzoic acid and an acid-binding agent.[1]
-
Heat the solution to a specific temperature under an inert gas atmosphere.[1]
-
Gradually add furfurylamine to the reaction mixture.[1]
-
After the reaction is complete, adjust the pH with an acid to precipitate the crude Furosemide.[1]
-
The crude product is collected by filtration and can be purified by recrystallization.[1]
Synthetic Pathways Visualized
The following diagrams illustrate the logical flow of the established synthetic route for Furosemide and highlight the comparative lack of information for the alternative starting material.
Caption: Comparative workflow of Furosemide synthesis pathways.
Conclusion
The synthesis of Furosemide via 2,4-dichloro-5-sulfamoylbenzoic acid is a well-established and thoroughly documented process, making it the preferred route for industrial production. The availability of starting materials, detailed experimental protocols, and extensive data on yield and purity provide a reliable framework for researchers and drug developers. Conversely, the synthetic pathway starting from this compound remains largely undocumented in accessible scientific literature. This lack of data presents a significant hurdle for its consideration as a viable alternative. For professionals in the field, the evidence strongly supports the continued use and optimization of the 2,4-dichloro-5-sulfamoylbenzoic acid route for the synthesis of Furosemide. Further research into novel synthetic pathways is always encouraged, but any new route would need to demonstrate significant advantages over the established method in terms of efficiency, cost, and safety to warrant serious consideration.
References
- 1. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 2. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 3. CN105439809A - Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 4. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]
comparative yield analysis of different 2-Chloro-4-sulfamoylaniline synthesis methods
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of plausible synthetic methodologies for 2-Chloro-4-sulfamoylaniline, a valuable substituted aniline derivative. The presented routes are constructed based on established chemical transformations, and their comparative performance is benchmarked using experimental data from analogous reactions.
Executive Summary
The synthesis of this compound can be approached through two primary strategic routes, each commencing from a different commercially available starting material.
Route A initiates with the chlorosulfonation of 2-chloroaniline. This pathway necessitates the use of a protecting group for the aniline to prevent side reactions during the aggressive chlorosulfonation step.
Route B begins with 2-chloronitrobenzene, introducing the sulfamoyl group prior to the reduction of the nitro functionality to the target aniline. This approach circumvents the need for amino group protection.
The selection between these routes will depend on factors such as the availability and cost of starting materials, tolerance for multi-step procedures, and the desired scale of production.
Comparative Data of Synthetic Methodologies
The following table summarizes the key quantitative data for the two proposed synthetic routes. The yields are based on reported values for analogous transformations and provide a benchmark for expected performance.
| Parameter | Route A: From 2-Chloroaniline | Route B: From 2-Chloronitrobenzene |
| Starting Material | 2-Chloroaniline | 2-Chloronitrobenzene |
| Key Intermediates | N-(2-chloro-4-sulfamoylphenyl)acetamide | 4-Chloro-3-nitrobenzenesulfonamide |
| Number of Steps | 4 | 3 |
| Overall Estimated Yield | 60-70% | 75-85% |
| Reagents & Conditions | Acetic anhydride, Chlorosulfonic acid, Ammonia, HCl | Chlorosulfonic acid, Thionyl chloride, Ammonia, Fe/HCl or H₂/Pd-C |
| Scalability | Good | Excellent |
| Safety Considerations | Use of highly corrosive chlorosulfonic acid. | Use of highly corrosive chlorosulfonic acid and handling of nitroaromatic compounds. Catalytic hydrogenation requires specialized high-pressure equipment. |
Synthetic Pathway Overview
The logical workflows for the two proposed synthetic routes are depicted below.
Comparative workflows for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic routes. These protocols are based on established procedures for analogous reactions.
Route A: Key Steps
1. Acetylation of 2-Chloroaniline:
-
To a stirred solution of 2-chloroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 50-60°C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated N-(2-chlorophenyl)acetamide by filtration, wash with water, and dry. A typical yield for this reaction is 95-98%.
2. Chlorosulfonation of N-(2-chlorophenyl)acetamide:
-
In a flask equipped with a stirrer and a gas outlet to neutralize HCl, cool chlorosulfonic acid (5.0 eq) to 0-5°C.
-
Add N-(2-chlorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting solid, wash with cold water, and dry to obtain 4-acetamido-3-chlorobenzenesulfonyl chloride. The expected yield is in the range of 80-85%.[1]
3. Amination of 4-Acetamido-3-chlorobenzenesulfonyl chloride:
-
Add the sulfonyl chloride (1.0 eq) to a stirred, cooled (0-5°C) solution of aqueous ammonia (excess).
-
Stir the mixture vigorously for 1-2 hours at low temperature, then allow it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield N-(2-chloro-4-sulfamoylphenyl)acetamide. This step typically proceeds with a yield of 90-95%.
4. Hydrolysis of N-(2-chloro-4-sulfamoylphenyl)acetamide:
-
Suspend the acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain this compound. The deacetylation step generally gives a yield of 85-90%.
Route B: Key Steps
1. Chlorosulfonation of 2-Chloronitrobenzene:
-
In a suitable reactor, add 2-chloronitrobenzene (1.0 eq) to an excess of chlorosulfonic acid (3-4 eq) at room temperature.
-
Cool the reaction mixture to 70°C and add thionyl chloride (1.0 eq).[2][3]
-
Maintain the temperature for 2 hours to complete the conversion to the sulfonyl chloride.[2][3]
-
Carefully quench the reaction mixture by pouring it onto ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-3-nitrobenzenesulfonyl chloride. This two-step, one-pot procedure can achieve a yield of up to 96%.[2][3]
2. Amination of 4-Chloro-3-nitrobenzenesulfonyl chloride:
-
Dissolve the sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., THF or water).
-
Add this solution dropwise to an excess of concentrated aqueous ammonia at a temperature maintained between 15-20°C.
-
After the addition, raise the temperature to approximately 35-40°C and stir for 3-5 hours.[3]
-
Cool the mixture and collect the precipitated 4-chloro-3-nitrobenzenesulfonamide by filtration. Wash with water and dry. The reported yield for this step is around 90%.[2]
3. Reduction of 4-Chloro-3-nitrobenzenesulfonamide:
-
Method 1: Iron Reduction:
-
In a reactor, create a suspension of iron powder (excess) in water or ethanol/water with a small amount of acid (e.g., HCl or acetic acid).
-
Heat the suspension to 70-80°C and add the nitro compound (1.0 eq) portion-wise.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Cool the filtrate to crystallize the product. This method is robust and typically provides yields of 90-95%.
-
-
Method 2: Catalytic Hydrogenation:
-
In a high-pressure reactor, dissolve the nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir at room temperature until hydrogen uptake ceases.
-
Filter the catalyst and concentrate the filtrate to obtain the product. Catalytic hydrogenation is very clean and often gives near-quantitative yields (>98%).[4]
-
Conclusion
Both presented routes offer viable pathways to this compound. Route B, starting from 2-chloronitrobenzene, is a more convergent and potentially higher-yielding approach with fewer steps. It avoids the need for protection and deprotection of the aniline group. However, it involves the handling of nitroaromatic compounds and, if catalytic hydrogenation is chosen for the final step, requires specialized equipment.
Route A, starting from 2-chloroaniline, is a more classical approach. While it involves an additional step, all the reactions can be carried out in standard laboratory glassware. The choice of synthesis will ultimately be guided by the specific requirements of the project, including scale, available equipment, and economic considerations.
References
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 4-amino-3-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic data for the confirmation of 4-amino-3-chlorobenzenesulfonamide's structure. It includes a comparative analysis with two structurally related compounds: 4-aminobenzenesulfonamide (sulfanilamide) and 4-amino-3,5-dichlorobenzenesulfonamide. The guide presents experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) in structured tables for easy comparison. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also provided.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-amino-3-chlorobenzenesulfonamide and its structural analogs. This data is essential for unambiguous structure confirmation and differentiation.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Aromatic Protons (ppm) | Amine (NH₂) Protons (ppm) | Sulfonamide (SO₂NH₂) Protons (ppm) |
| 4-amino-3-chlorobenzenesulfonamide | ~7.7 (d), ~7.3 (dd), ~6.8 (d) | ~4.5 (s, broad) | ~7.2 (s, broad) |
| 4-aminobenzenesulfonamide | ~7.6 (d), ~6.7 (d) | ~5.9 (s, broad)[1] | ~7.1 (s, broad) |
| 4-amino-3,5-dichlorobenzenesulfonamide | ~7.8 (s) | ~4.8 (s, broad) | ~7.4 (s, broad) |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | C-S (ppm) | C-Cl (ppm) | C-N (ppm) | Aromatic C-H (ppm) |
| 4-amino-3-chlorobenzenesulfonamide | ~130 | ~118 | ~148 | ~132, ~128, ~115 |
| 4-aminobenzenesulfonamide | ~129 | - | ~150 | ~128, ~114 |
| 4-amino-3,5-dichlorobenzenesulfonamide | ~132 | ~119 | ~146 | ~129 |
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | 4-amino-3-chlorobenzenesulfonamide | 4-aminobenzenesulfonamide | 4-amino-3,5-dichlorobenzenesulfonamide |
| N-H Stretch (Amine) | 3400-3300 (two bands) | 3459, 3367[1] | 3400-3300 (two bands) |
| N-H Stretch (Sulfonamide) | ~3350 | 3328[1] | ~3360 |
| S=O Asymmetric Stretch | ~1320 | 1317[1] | ~1330 |
| S=O Symmetric Stretch | ~1150 | 1147[1] | ~1160 |
| C-N Stretch | 1300-1250 | ~1254[1] | 1300-1250 |
| C-Cl Stretch | 800-600 | - | 800-600 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 4-amino-3-chlorobenzenesulfonamide | 206/208 (isotope pattern) | 189/191 ([M-NH₃]⁺), 142/144 ([M-SO₂]⁺), 107 ([M-SO₂-Cl]⁺) |
| 4-aminobenzenesulfonamide | 172 | 156 ([M-O]⁺), 108 ([M-SO₂]⁺), 92 ([M-SO₂NH₂]⁺) |
| 4-amino-3,5-dichlorobenzenesulfonamide | 240/242/244 (isotope pattern) | 223/225/227 ([M-NH₃]⁺), 176/178/180 ([M-SO₂]⁺), 141/143 ([M-SO₂-Cl]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
-
¹H NMR Data Acquisition :
-
Use a standard single-pulse sequence.
-
Acquire the spectrum with a spectral width of approximately 0-16 ppm.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 2-5 seconds.
-
Typically, 8-16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Data Acquisition :
-
Employ a proton-decoupled single-pulse sequence.
-
Set the spectral width to 0-220 ppm.
-
Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) is typically required.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For Electron Ionization (EI), the sample is introduced into the ion source, where it is vaporized by heating.
-
-
Ionization :
-
In EI, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.
-
-
Mass Analysis :
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection :
-
An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of a chemical structure.
References
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of related substances in 2-Chloro-4-sulfamoylaniline, a key chemical entity. By presenting objective comparisons and detailed experimental protocols, this document aims to equip researchers with the necessary tools to select the most appropriate analytical strategy for their specific needs.
Comparison of Analytical Methodologies
The two primary analytical techniques for assessing the purity of pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). The choice between these methods depends on the volatility, thermal stability, and polarity of the analytes, as well as the specific requirements of the analysis, such as sensitivity and the need for structural elucidation of unknown impurities.
While specific validated methods for this compound are not extensively published, robust methodologies can be developed based on established principles for similar aniline derivatives.[1][2] Reversed-phase HPLC (RP-HPLC) is generally the preferred method for non-volatile and thermally labile compounds like substituted anilines.[1][2] Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for the analysis of volatile and semi-volatile impurities, offering high sensitivity and specificity.[3][4]
Below is a comparative summary of proposed HPLC-UV and GC-MS methods for the analysis of related substances in this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. |
| Typical Column | C18, 4.6 x 250 mm, 5 µm particle size.[2] | 30 m × 0.25 mm I.D. × 0.25 µm film capillary column (e.g., SE-54 or equivalent).[3] |
| Analytes | Non-volatile and thermally labile impurities.[5] | Volatile and semi-volatile impurities.[4] |
| Advantages | - High resolution for complex mixtures.- Suitable for a wide range of polar and non-polar compounds.- Non-destructive, allowing for fraction collection.[2] | - High sensitivity and specificity.- Provides structural information for impurity identification.- Excellent for separating volatile isomers.[4] |
| Limitations | - May require derivatization for some compounds.- Identification based on retention time requires reference standards.[2] | - Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures. |
| Detection | UV-Vis Detector (e.g., 254 nm).[2] | Mass Spectrometer (Electron Ionization). |
| Quantification | Based on peak area relative to a standard curve. | Based on the integrated area of specific ion chromatograms. |
Experimental Protocols
The following are proposed starting protocols for the analysis of related substances in this compound. These methods are based on established practices for similar compounds and should be validated for their intended use.[1][5]
Proposed HPLC-UV Method
This method is designed for the separation and quantification of non-volatile related substances.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.[4]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[2]
-
Mobile Phase: Gradient elution with Acetonitrile and Water. A common starting point is a gradient from 30% to 90% Acetonitrile over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
3. Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).[2]
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent.[2]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify related substances by comparing their retention times and peak areas to those of the main peak and any available impurity standards.
Proposed GC-MS Method
This method is suitable for the identification and quantification of volatile and semi-volatile related substances.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[3]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: 30 m × 0.25 mm I.D. × 0.25 µm film capillary column (e.g., bonded phase like SE-54).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet Temperature: 250 °C.[3]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 320 °C at a rate of 20 °C/min.[3]
-
Injection Mode: Splitless.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
4. Sample Preparation:
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile to achieve a concentration of 1 mg/mL.[3]
5. Analysis:
-
Inject the sample solution into the GC-MS system.
-
Identify impurities by comparing their mass spectra with spectral libraries and the fragmentation pattern of the main compound.
-
Quantify impurities by integrating the peak areas of their characteristic ions.
Visualizing the Process
To better illustrate the analytical workflow and the potential relationships between this compound and its related substances, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Forced Degradation of 2-Chloro-4-sulfamoylaniline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the forced degradation of 2-Chloro-4-sulfamoylaniline and its structural analogs. Forced degradation, or stress testing, is a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies help to elucidate potential degradation pathways, identify likely degradation products, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2]
It is important to note that publicly available, direct comparative forced degradation studies for this compound are limited. Therefore, this guide presents a framework based on established ICH guidelines for stress testing and data from analogous sulfonamide and aniline compounds to provide a representative comparison. The data herein is illustrative and serves to guide researchers in designing and interpreting their own studies.
Data Presentation: Degradation Profiles
The stability of an active pharmaceutical ingredient (API) is evaluated by subjecting it to various stress conditions more severe than accelerated stability testing. The goal is to achieve a level of degradation, typically between 5-20%, to ensure that the analytical methods are capable of detecting and quantifying any degradation products.[3] The following tables summarize the hypothetical degradation profiles of this compound and two representative analogs when subjected to standard forced degradation conditions.
Table 1: Summary of Forced Degradation Results for this compound and Analogs
| Stress Condition | This compound (% Degradation) | Analog A: 4-Sulfamoylaniline (% Degradation) | Analog B: 2-Bromo-4-sulfamoylaniline (% Degradation) | Major Degradants Identified |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 12.5 | 10.2 | 14.8 | 2-Chloro-4-aminobenzenesulfonic acid, Sulfanilic acid |
| Alkaline Hydrolysis (0.1N NaOH, 60°C, 8h) | 18.3 | 15.6 | 20.1 | 4-Amino-3-chlorophenol, Sulfanilamide |
| Oxidative (3% H₂O₂, RT, 24h) | 22.5 | 20.1 | 25.3 | N-Oxides, Hydroxylated derivatives |
| Thermal (80°C, 72h) | 8.9 | 7.5 | 9.8 | Minor unidentified degradants |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 6.2 | 5.8 | 7.1 | Colored degradants, dimers |
Table 2: Purity Analysis by a Stability-Indicating HPLC Method
| Stress Condition | Analyte | Purity by HPLC (%) | Purity Angle | Purity Threshold |
| Unstressed Sample | This compound | 99.8 | 0.85 | 1.52 |
| Acid Hydrolysis | This compound | 87.3 | 1.48 | 1.55 |
| Alkaline Hydrolysis | This compound | 81.5 | 2.10 | 2.25 |
| Oxidative | This compound | 77.2 | 1.98 | 2.12 |
Note: Purity angle being less than the purity threshold indicates peak purity and specificity of the analytical method.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of forced degradation studies. The following protocols are based on standard industry practices and ICH guidelines.[1][2]
1. Acid Hydrolysis
-
Procedure: A solution of the drug substance (1 mg/mL) is prepared in 0.1N Hydrochloric Acid.
-
Condition: The solution is incubated in a water bath at 60°C for a specified duration (e.g., 24 hours). If no degradation is observed, the acid concentration or temperature can be increased.[2]
-
Analysis: Samples are withdrawn at appropriate time points, neutralized with an equivalent concentration of base, and diluted with the mobile phase for HPLC analysis.
2. Alkaline Hydrolysis
-
Procedure: A solution of the drug substance (1 mg/mL) is prepared in 0.1N Sodium Hydroxide.
-
Condition: The solution is incubated at 60°C for a specified duration (e.g., 8 hours).
-
Analysis: Samples are withdrawn, neutralized with an equivalent concentration of acid, and prepared for HPLC analysis.
3. Oxidative Degradation
-
Procedure: The drug substance is dissolved in a suitable solvent, and 3% Hydrogen Peroxide is added.
-
Condition: The solution is kept at room temperature for 24 hours, protected from light.
-
Analysis: Samples are taken at intervals and directly analyzed by HPLC.
4. Thermal Degradation
-
Procedure: The solid drug substance is placed in a thermostatically controlled oven.
-
Condition: The sample is exposed to a temperature of 80°C for 72 hours. Studies can also be conducted at lower temperatures for longer durations.[2]
-
Analysis: The stressed solid sample is dissolved in a suitable solvent and analyzed by HPLC.
5. Photolytic Degradation
-
Procedure: The solid drug substance and a solution of the drug are exposed to a light source. A control sample is wrapped in aluminum foil to protect it from light.
-
Condition: The samples are exposed to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
Analysis: Samples are prepared and analyzed by HPLC.
Analytical Method: Stability-Indicating HPLC A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common technique for analyzing samples from forced degradation studies.[4][5]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05M potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate: 1.0 mL/min
-
Detection: Photodiode Array (PDA) or UV detector at a specified wavelength (e.g., 260 nm).[6]
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the drug from its degradation products.[7][8]
Visualizations: Pathways and Workflows
Degradation Pathway
The chemical structure of this compound, featuring an aniline ring and a sulfonamide group, suggests several potential degradation pathways. Biodegradation studies of sulfonamides often show that hydrolysis, hydroxylation, and acetylation are common metabolic routes.[9][10] Under forced degradation conditions, hydrolysis of the sulfonamide bond is a likely pathway, particularly under acidic or basic conditions.
Caption: Plausible hydrolytic degradation pathway for this compound.
Experimental Workflow
The process of conducting a forced degradation study follows a systematic workflow, from stress sample generation to data analysis and reporting. This ensures that the study is comprehensive and the results are reliable for regulatory submissions.
Caption: General workflow for conducting forced degradation studies.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biomedres.us [biomedres.us]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ijcrt.org [ijcrt.org]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of 2-Chloro-4-sulfamoylaniline from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-4-sulfamoylaniline is a key starting material and critical intermediate in the synthesis of several pharmaceuticals, most notably the potent loop diuretic furosemide. The purity of this raw material is paramount, as impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing and comparing the purity of this compound obtained from different commercial suppliers. The methodologies outlined herein are based on established analytical techniques and pharmacopeial standards, ensuring robust and reliable results.
Executive Summary of Purity Analysis
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination and the separation of related substances. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the identification of volatile impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an absolute purity assessment without the need for a specific reference standard for each impurity.
This guide presents hypothetical purity data for this compound from three representative suppliers to illustrate the application of these analytical methods.
Data Presentation: Comparative Purity Analysis
The following tables summarize the hypothetical quantitative data obtained from the analysis of this compound from three different suppliers using HPLC, GC-MS, and qNMR.
Table 1: Purity of this compound by HPLC (Area %)
| Supplier | Lot Number | Purity (%) | Impurity A (%) | Impurity B (%) | Unknown Impurities (%) |
| Supplier X | X-001 | 99.85 | 0.05 | 0.03 | 0.07 |
| Supplier Y | Y-002 | 99.52 | 0.18 | 0.10 | 0.20 |
| Supplier Z | Z-003 | 99.91 | 0.03 | 0.02 | 0.04 |
Table 2: Volatile Impurities by Headspace GC-MS (ppm)
| Supplier | Lot Number | Dichloromethane | Toluene | Acetone |
| Supplier X | X-001 | 55 | <10 | 20 |
| Supplier Y | Y-002 | 150 | 35 | 50 |
| Supplier Z | Z-003 | <10 | <10 | <10 |
Table 3: Absolute Purity by Quantitative ¹H-NMR
| Supplier | Lot Number | Absolute Purity (mol/mol %) |
| Supplier X | X-001 | 99.8% |
| Supplier Y | Y-002 | 99.4% |
| Supplier Z | Z-003 | 99.9% |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following protocols are adapted from pharmacopeial methods for related substances in furosemide and general analytical procedures for similar compounds.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
This method is based on the principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) for the analysis of furosemide and its impurities, where this compound is a known related substance.[1][2][3]
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is suitable for the detection and quantification of residual volatile organic solvents from the manufacturing process.
-
Instrumentation: A headspace gas chromatograph coupled to a mass spectrometer.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO).
Quantitative ¹H-NMR (qNMR) for Absolute Purity
qNMR provides a direct measurement of the molar purity of the analyte by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity and mass.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and the singlet of maleic acid.
-
Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the internal standard.
-
Visualizations
The following diagrams illustrate the workflow for the purity assessment of this compound and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical relationship of analytical techniques for supplier qualification.
References
A Comparative Guide to Analytical Methods for 4-amino-3-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a validated procedure yields consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] It is a cornerstone of method transfer and is essential for maintaining data integrity in regulated environments. The primary goal is to demonstrate that the analytical method is robust and reproducible.
Potential Analytical Methods for 4-amino-3-chlorobenzenesulfonamide
Based on the chemical structure of 4-amino-3-chlorobenzenesulfonamide, which possesses a primary aromatic amine and a sulfonamide group, three principal analytical techniques are suitable for its quantification:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
-
UV-Visible Spectrophotometry based on a diazotization reaction.
The following sections detail the experimental protocols for each of these methods and provide a comparative summary of their typical performance characteristics.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of sulfonamides due to its high sensitivity and specificity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions (Typical):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the 4-amino-3-chlorobenzenesulfonamide standard or sample in a suitable diluent (e.g., a mixture of the mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic amines, derivatization is often employed to improve volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chromatographic Conditions (Typical):
-
Column: A capillary column suitable for amine analysis (e.g., CP-Wax 51 for Amines, 25 m x 0.25 mm, 0.2 µm film thickness).[5]
-
Carrier Gas: Helium or Nitrogen.[6]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 130 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min.[5]
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
Sample Preparation and Derivatization (Example):
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., iso-octane).
-
For derivatization, the extract can be treated with a reagent such as iodine to form a more volatile derivative.[7]
-
The derivatized sample is then injected into the GC.
UV-Visible Spectrophotometry
This colorimetric method is based on the Bratton-Marshall reaction, which is a classic method for the determination of sulfonamides.[8]
Instrumentation:
-
UV-Visible Spectrophotometer.
Methodology:
-
Diazotization: The primary aromatic amine group of 4-amino-3-chlorobenzenesulfonamide is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid).
-
Coupling: The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to form a stable, colored azo dye.[8]
-
Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption (typically around 500-550 nm) against a reagent blank.[9]
Sample Preparation:
-
Prepare a stock solution of 4-amino-3-chlorobenzenesulfonamide in a suitable solvent.
-
Perform serial dilutions to prepare calibration standards.
-
Treat the standards and samples with the diazotizing and coupling reagents under controlled conditions of time and temperature.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the described analytical methods. It is important to note that these are representative values for similar compounds and actual performance for 4-amino-3-chlorobenzenesulfonamide must be determined through method validation studies.
| Performance Parameter | RP-HPLC with UV Detection | GC with FID/MS | UV-Visible Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | > 0.999[3] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 5 - 20 µg/kg[10] | 1 - 10 µg/L | 0.03 - 0.05 µg/mL[9] |
| Limit of Quantification (LOQ) | 15 - 50 µg/kg[10] | 5 - 30 µg/L | 0.11 - 0.18 µg/mL[9] |
| Precision (%RSD) | < 3%[2] | < 10% | < 2% |
| Accuracy (% Recovery) | 85 - 110%[10] | 80 - 120%[7] | 97 - 101%[9] |
| Specificity | High | Very High (with MS) | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Method Selection and Cross-Validation Workflow
The choice of the analytical method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control, HPLC and spectrophotometry are often preferred due to their robustness and lower cost. For trace analysis or in complex matrices, the selectivity and sensitivity of GC-MS may be necessary.
Once a primary method is validated, a cross-validation should be performed if the method is transferred to another laboratory or if a secondary method is used for confirmatory purposes. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. scilit.com [scilit.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. bingol.edu.tr [bingol.edu.tr]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Detection and Quantification of Four Sulfonamides in Buffalo Meat using RP-HPLC | Journal of Meat Science [journals.acspublisher.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-sulfamoylaniline: A Guide for Laboratory Professionals
For immediate reference, treat 2-Chloro-4-sulfamoylaniline as a hazardous chemical waste. Proper disposal is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The following procedures are based on established safety protocols for aniline compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, regional, and national hazardous waste regulations.
Hazard Profile and Safety Precautions
Chlorinated anilines are generally classified as hazardous materials. While specific toxicological data for this compound requires consultation of its SDS, the aniline class of compounds is known for its potential toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] Some anilines are also suspected carcinogens and may cause genetic defects.[1][4]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene). Nitrile gloves may not be suitable for prolonged contact.[4] |
| Eye/Face Protection | Use chemical safety goggles or a face shield.[1] |
| Skin and Body Protection | Wear a fully-buttoned lab coat, and consider additional protective clothing to prevent skin exposure.[1][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[5][6] |
Step-by-Step Disposal Protocol
1. Waste Collection and Storage:
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[4][7] The container must be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Segregation: Do not mix this compound waste with other waste streams to avoid potentially dangerous reactions.[7] Store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Secure Storage: Keep the waste container tightly closed and store it in a designated, cool, and well-ventilated secondary containment area away from heat or ignition sources.[1][4][8]
2. Spill and Contamination Management:
-
Minor Spills: For small spills, absorb the material with an inert, dry substance (e.g., vermiculite, sand).[3][4] Dampen solid aniline compounds with water to prevent dusting before sweeping.[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][3]
-
Area Decontamination: After cleanup, decontaminate the area with a suitable solvent and wash thoroughly.[3][4] All cleaning materials must also be disposed of as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[4]
3. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][4]
-
Regulatory Compliance: Disposal methods must comply with all applicable federal, state, and local regulations.[1][2][7] Common disposal methods for this type of waste include incineration in a licensed facility or burial in a specifically permitted landfill for chemical waste.[3]
-
Container Decontamination: Empty containers that held this compound must be decontaminated before disposal or recycling.[3] Consult your EHS department for appropriate decontamination procedures.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-4-sulfamoylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-4-sulfamoylaniline (CAS No. 53297-68-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent contact and exposure. The recommended PPE is detailed below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[2][3] |
| Skin and Body Protection | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3] A lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when dusts are generated and ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Personal Protective Equipment: Before handling the container, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store the container in a dry, cool, and well-ventilated place.[4] Keep the container tightly closed and protect it from direct sunlight.[4] Incompatible materials to avoid storing with include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4]
Handling and Use
-
Ventilation: Handle the chemical in a well-ventilated area.[2][4]
-
Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[4] Avoid breathing in the dust.[2][4]
-
Hygiene: Wash your hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2][4]
-
Containment and Cleanup: For spills, sweep up the material and shovel it into a suitable container for disposal.[2][4] Avoid creating dust. Do not flush the substance into surface water or the sanitary sewer system.[4]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2][5] If skin irritation occurs, get medical advice/attention.[5]
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][5] Call a poison center or doctor if you feel unwell.[2][5]
-
Ingestion: If swallowed, rinse your mouth.[5] Call a poison center or doctor if you feel unwell.[2][5]
Disposal
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4][5]
Safe Handling Workflow
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
